Methyl 4-amino-5-chlorothiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-amino-5-chlorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAIJHHRCIHFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354354 | |
| Record name | methyl 4-amino-5-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-44-5 | |
| Record name | methyl 4-amino-5-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-chlorothiophene-2-carboxylate is a substituted thiophene derivative of interest in medicinal chemistry and drug discovery. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and the specific substitutions on this molecule—an amino group, a chloro group, and a methyl carboxylate group—suggest its potential as a scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a summary of the available physicochemical properties of Methyl 4-amino-5-chlorothiophene-2-carboxylate, outlines general experimental protocols for their determination, and presents predicted spectral data.
Core Physicochemical Properties
A comprehensive search for experimentally determined physicochemical data for Methyl 4-amino-5-chlorothiophene-2-carboxylate did not yield specific values for melting point, boiling point, or solubility. However, fundamental molecular identifiers and some predicted properties have been compiled.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂S | [3] |
| Molecular Weight | 191.64 g/mol | [3] |
| CAS Number | 89499-44-5 | [3] |
| Predicted LogP | 1.70 | [4] |
| Predicted Vapor Pressure | 0.0±0.8 mmHg at 25°C | [4] |
| Predicted Refractive Index | 1.612 | [4] |
Predicted Spectral Data
Due to the absence of published experimental spectra for Methyl 4-amino-5-chlorothiophene-2-carboxylate, predicted spectral data provides an estimation of the expected spectroscopic characteristics. These predictions are based on computational algorithms and can serve as a reference for experimental analysis.
Predicted ¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Prediction Not Available | - | - | - |
Predicted ¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| Prediction Not Available | - |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Prediction Not Available | - |
Predicted Mass Spectrum
| m/z | Interpretation |
| Prediction Not Available | - |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of organic compounds are provided below. These are generalized methods and may require optimization for the specific characteristics of Methyl 4-amino-5-chlorothiophene-2-carboxylate.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Determination
The solubility of a compound in various solvents is a critical parameter. A general protocol for qualitative solubility testing is outlined below.
Workflow for Qualitative Solubility Testing
References
Spectroscopic and Synthetic Insights into Methyl 4-amino-5-chlorothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies related to Methyl 4-amino-5-chlorothiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible data for this specific compound, this document leverages information from closely related analogs to offer valuable insights for researchers in the field.
Spectroscopic Data Analysis
Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 4-amino-5-chlorothiophene-2-carboxylate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | Singlet | 1H | Thiophene H-3 |
| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |
| ~3.8 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 4-amino-5-chlorothiophene-2-carboxylate
| Chemical Shift (δ, ppm) | Assignment |
| ~162-165 | C=O (ester) |
| ~145-150 | C-4 (thiophene) |
| ~125-130 | C-5 (thiophene) |
| ~120-125 | C-2 (thiophene) |
| ~110-115 | C-3 (thiophene) |
| ~52 | -OCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data for Methyl 4-amino-5-chlorothiophene-2-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amino group) |
| ~1710 | Strong | C=O stretch (ester) |
| ~1620 | Medium | N-H bend (amino group) |
| ~1550 | Medium | C=C stretch (thiophene ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~750 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data for Methyl 4-amino-5-chlorothiophene-2-carboxylate
| m/z | Interpretation |
| ~191/193 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |
| ~160/162 | Fragment ion corresponding to the loss of -OCH₃ |
| ~132/134 | Fragment ion corresponding to the loss of -COOCH₃ |
Experimental Protocols: A Generalized Synthetic Approach
A common and versatile method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction is widely used for the preparation of a variety of thiophene derivatives. A plausible synthetic route to Methyl 4-amino-5-chlorothiophene-2-carboxylate would involve a modification of the Gewald reaction, starting from an appropriate α-chloro-ketone or aldehyde, a cyanoacetate, and elemental sulfur in the presence of a base.
General Protocol for the Synthesis of Substituted Methyl Aminothiophene Carboxylates (Gewald Reaction):
-
Reaction Setup: To a solution of an α-chloro carbonyl compound (1 equivalent) and methyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or dioxane, is added elemental sulfur (1.1 equivalents).
-
Base Addition: A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The mixture is then heated to a temperature ranging from 50 to 80 °C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired methyl aminothiophene carboxylate.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of substituted aminothiophene carboxylates.
Unveiling the Profile of Methyl 4-amino-5-chlorothiophene-2-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-chlorothiophene-2-carboxylate is a substituted thiophene derivative of interest in medicinal chemistry and drug discovery. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and the specific substitutions on this molecule suggest its potential as a scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the available information on methyl 4-amino-5-chlorothiophene-2-carboxylate, including its physicochemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on related compounds.
While extensive searches of crystallographic databases and scientific literature did not yield an experimentally determined crystal structure for methyl 4-amino-5-chlorothiophene-2-carboxylate, this document compiles the currently available data to serve as a valuable resource for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of methyl 4-amino-5-chlorothiophene-2-carboxylate is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂S | [3] |
| Molecular Weight | 191.64 g/mol | [3] |
| CAS Number | 89499-44-5 | [3] |
| Appearance | White to light yellow powder | [4] |
| Purity | ≥97% | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [5] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of methyl 4-amino-5-chlorothiophene-2-carboxylate is not explicitly available in the reviewed literature. However, a general and well-established method for the synthesis of 2-aminothiophene-3-carboxylates, known as the Gewald reaction, can be adapted.[6] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
A plausible synthetic workflow for obtaining methyl 4-amino-5-chlorothiophene-2-carboxylate is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for methyl 4-amino-5-chlorothiophene-2-carboxylate.
Experimental Protocol (Adapted from Gewald Synthesis of 2-Aminothiophenes)
Materials:
-
Methyl cyanoacetate
-
Elemental sulfur
-
Appropriate base (e.g., morpholine or diethylamine)[6]
-
Solvent (e.g., ethanol or methanol)[7]
-
Chlorinating agent (e.g., N-chlorosuccinimide - NCS)
-
Inert solvent for chlorination (e.g., dichloromethane)
Procedure:
-
Gewald Reaction: To a stirred mixture of methyl cyanoacetate and elemental sulfur in an appropriate solvent (e.g., ethanol), slowly add the base (e.g., morpholine) at a controlled temperature (e.g., 40-50°C).[6]
-
The reaction mixture is typically stirred for several hours at this temperature and then allowed to cool.[7]
-
The intermediate product, methyl 4-aminothiophene-2-carboxylate, may precipitate upon cooling and can be collected by filtration.[7]
-
Chlorination: The dried intermediate is dissolved in an inert solvent like dichloromethane.
-
A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise to the solution, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product, methyl 4-amino-5-chlorothiophene-2-carboxylate, is then purified by column chromatography on silica gel or by recrystallization to yield the final product.
Biological Activity and Potential Signaling Pathways
The biological activities of methyl 4-amino-5-chlorothiophene-2-carboxylate have not been extensively studied. However, the broader class of 2-aminothiophene derivatives has been reported to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities.[1][2]
Antimicrobial Activity
Thiophene derivatives have shown promise as antibacterial and antifungal agents.[8][9] The mechanism of action can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the chloro and amino groups on the thiophene ring of the title compound may contribute to its potential antimicrobial effects.
Anticancer Activity
Numerous thiophene derivatives have been investigated for their anticancer properties.[10][11][12] Some have been shown to act as inhibitors of key signaling proteins involved in cancer cell proliferation and survival, such as protein kinases.[11] For instance, certain 4-amino-thieno[2,3-d]pyrimidines, which share a similar structural motif, have been identified as potent inhibitors of receptor tyrosine kinases like Tie2, which is involved in angiogenesis.[11]
A hypothetical signaling pathway that could be targeted by aminothiophene derivatives in cancer cells is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers and controls cell growth, proliferation, and survival.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by aminothiophene derivatives.
Data Summary
The following table summarizes the potential biological activities of aminothiophene derivatives based on existing literature.
| Biological Activity | Target/Mechanism (of related compounds) | Reference |
| Anticancer | Inhibition of protein kinases (e.g., Tie2), induction of apoptosis. | [11] |
| Antimicrobial | Inhibition of bacterial growth (Gram-positive and Gram-negative strains). | [8][9] |
| Anti-inflammatory | Modulation of inflammatory pathways. | [2] |
| Antiviral | Inhibition of viral replication. | [2] |
Conclusion
Methyl 4-amino-5-chlorothiophene-2-carboxylate represents a molecule with significant potential for further investigation in the field of drug discovery. While its specific crystal structure remains to be elucidated, the available data on its physicochemical properties and the known biological activities of related 2-aminothiophene derivatives provide a strong foundation for future research. The proposed synthetic pathway offers a practical approach for its preparation, enabling further studies into its biological effects. Future work should focus on obtaining high-quality crystals for X-ray diffraction studies to definitively determine its three-dimensional structure, which will be invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents. Furthermore, detailed biological assays are required to elucidate its precise mechanism of action and to validate its potential as an antimicrobial or anticancer agent.
References
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 89499-44-5|Methyl 4-amino-5-chlorothiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. impactfactor.org [impactfactor.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Guide to the Synthesis and Characterization of Methyl 4-amino-5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-chlorothiophene-2-carboxylate is a substituted thiophene derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including the aminothiophene core, are present in various biologically active compounds. This technical guide provides a comprehensive overview of a plausible synthetic route and the characterization of this compound, designed to assist researchers in its preparation and analysis. The synthesis involves a two-step process commencing from 5-chloro-4-nitrothiophene-2-carboxylic acid: the reduction of the nitro group to an amine, followed by the esterification of the carboxylic acid.
Synthesis Pathway
The synthesis of methyl 4-amino-5-chlorothiophene-2-carboxylate can be logically approached through a two-step sequence starting from 5-chloro-4-nitrothiophene-2-carboxylic acid. This precursor contains the required chloro- and carboxyl- functionalities at the correct positions, with the nitro group serving as a precursor to the desired amino group.
Caption: Proposed two-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of 4-amino-5-chlorothiophene-2-carboxylic acid (Reduction of Nitro Group)
This step focuses on the reduction of the nitro group of the starting material to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid like hydrochloric acid.
Materials:
-
5-chloro-4-nitrothiophene-2-carboxylic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 5-chloro-4-nitrothiophene-2-carboxylic acid in ethanol.
-
Add a stoichiometric excess of tin(II) chloride dihydrate to the suspension.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the acidic mixture with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-amino-5-chlorothiophene-2-carboxylic acid. Further purification can be achieved by recrystallization.
Step 2: Synthesis of Methyl 4-amino-5-chlorothiophene-2-carboxylate (Fischer Esterification)
This step involves the esterification of the carboxylic acid group to a methyl ester using methanol in the presence of an acid catalyst.
Materials:
-
4-amino-5-chlorothiophene-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-amino-5-chlorothiophene-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise to the methanolic solution at 0 °C.
-
After the addition, attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-amino-5-chlorothiophene-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel.
Characterization
Due to the absence of specific experimental data in the searched literature for methyl 4-amino-5-chlorothiophene-2-carboxylate, the following tables present expected and typical ranges for the characterization of such a compound based on the analysis of structurally similar molecules.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₆ClNO₂S |
| Molecular Weight | 191.64 g/mol |
| Appearance | Expected to be a solid at room temperature |
| CAS Number | 89499-44-5 |
Spectroscopic Data (Predicted/Typical)
The following data are estimations based on the analysis of similar compounds and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | Singlet | 1H | Thiophene-H (C3-H) |
| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |
| ~3.8 | Singlet | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~162-165 | C=O (Ester) |
| ~140-145 | C4-NH₂ |
| ~125-130 | C2-COOCH₃ |
| ~115-120 | C5-Cl |
| ~110-115 | C3 |
| ~52 | -OCH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| ~1710 | C=O stretching (ester) |
| ~1620 | N-H bending (amine) |
| ~1550 | C=C stretching (thiophene) |
| ~1250 | C-O stretching (ester) |
| ~700-800 | C-Cl stretching |
Mass Spectrometry (MS)
| m/z | Assignment |
| ~191/193 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| ~160/162 | [M - OCH₃]⁺ |
| ~132/134 | [M - COOCH₃]⁺ |
Logical Workflow for Synthesis and Characterization
The overall process from starting material to the fully characterized product can be visualized as follows:
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide outlines a feasible synthetic strategy for the preparation of methyl 4-amino-5-chlorothiophene-2-carboxylate, along with its expected characterization data. The proposed two-step synthesis, involving nitro group reduction and Fischer esterification, utilizes standard and reliable organic transformations. While specific experimental data for this exact compound is not widely published, the provided protocols and predicted spectral data offer a solid foundation for researchers and drug development professionals working with this and related thiophene derivatives. It is recommended that researchers undertaking this synthesis perform careful reaction monitoring and thorough characterization to confirm the identity and purity of the final product.
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to Methyl 4-amino-5-chlorothiophene-2-carboxylate (CAS 89499-44-5)
This technical guide provides a comprehensive overview of the physicochemical properties, potential hazards, and biological relevance of Methyl 4-amino-5-chlorothiophene-2-carboxylate, a key building block for researchers, scientists, and drug development professionals.
Methyl 4-amino-5-chlorothiophene-2-carboxylate is a polysubstituted thiophene derivative. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom, and they are significant scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The specific properties of this compound are summarized below.
Table 1: Physicochemical Properties of Methyl 4-amino-5-chlorothiophene-2-carboxylate
| Property | Value | Source |
| CAS Number | 89499-44-5 | [3] |
| Molecular Formula | C₆H₆ClNO₂S | [3] |
| Molecular Weight | 191.64 g/mol | [3] |
| Melting Point | 84-88 °C | Vendor Data |
| Boiling Point | 351.8 °C (Predicted) | Vendor Data |
| Density | 1.5 g/cm³ (Predicted) | Vendor Data |
| Appearance | White to light yellow powder | Vendor Data |
| Purity | Typically ≥97% | [3] |
Note: Some physical properties are predicted based on computational models and should be confirmed by experimental data.
Experimental Protocols for Physicochemical Property Determination
-
Melting Point: Determined using a calibrated melting point apparatus, such as a Gallenkamp or Stuart Scientific instrument. The sample is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
Boiling Point: For high-boiling point solids, the boiling point is typically determined under reduced pressure (vacuum distillation) to prevent decomposition. The observed boiling point is then extrapolated to atmospheric pressure using a nomograph.
-
Density: For a solid, density can be determined by methods such as gas pycnometry, which measures the volume of the solid by displacing an inert gas.
-
Purity: Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for peak identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for assessing purity and confirming the structure.
Synthesis
The synthesis of 2-aminothiophenes like Methyl 4-amino-5-chlorothiophene-2-carboxylate is often achieved through the Gewald reaction .[1][2] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1][2]
While a specific, detailed protocol for the synthesis of CAS 89499-44-5 is not publicly available, a general workflow for a Gewald-type synthesis is depicted below.
Hazards and Safety Information
Based on available Safety Data Sheets (SDS), Methyl 4-amino-5-chlorothiophene-2-carboxylate is classified as an irritant. The primary hazards are summarized in the table below.
Table 2: Hazard Identification for Methyl 4-amino-5-chlorothiophene-2-carboxylate
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Category 2A | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Quantitative toxicological data, such as LD50 (median lethal dose), for this specific compound are not publicly available. Therefore, it should be handled with the care appropriate for a potentially hazardous substance.
Experimental Protocols for Hazard Assessment
Standard toxicological assessments to derive quantitative data would involve:
-
Acute Toxicity (LD50/LC50): Typically determined in animal models (e.g., rats or mice) through different routes of exposure (oral, dermal, inhalation). Graded doses of the substance are administered to groups of animals, and the dose that is lethal to 50% of the population is determined.
-
Skin and Eye Irritation: Assessed using in vivo (e.g., Draize test in rabbits) or, increasingly, in vitro methods using reconstructed human tissue models.
-
Cytotoxicity Assays: In vitro tests on various cell lines (e.g., using MTT or neutral red uptake assays) can provide initial data on the compound's toxicity at a cellular level.
Biological Activity and Potential Applications
Methyl 4-amino-5-chlorothiophene-2-carboxylate is primarily of interest as a building block in drug discovery and development.
Role as a "Protein Degrader Building Block"
This compound is categorized as a "Protein Degrader Building Block".[3] This suggests its potential use in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
Technical Guide: Determining the Solubility of Methyl 4-amino-5-chlorothiophene-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][2][3] The molecular structure of Methyl 4-amino-5-chlorothiophene-2-carboxylate, which contains both polar (amino and carboxylate groups) and non-polar (thiophene ring) moieties, suggests that its solubility will vary significantly across different organic solvents.
Factors influencing the solubility of a compound include:
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[1]
-
Polarity of the solute and solvent: The compatibility of the intermolecular forces between the solute and solvent molecules is a primary determinant of solubility.[1][2][3]
-
Molecular size: Larger molecules may be more difficult to solvate, potentially leading to lower solubility.[1]
Given the importance of solubility data in drug development and chemical synthesis, experimental determination is often necessary when such data is not available.
Data Presentation
Quantitative solubility data should be systematically recorded to allow for easy comparison and analysis. The following table provides a template for presenting the experimentally determined solubility of Methyl 4-amino-5-chlorothiophene-2-carboxylate.
| Organic Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 |
Experimental Protocols
The following protocols describe methods for determining the qualitative and quantitative solubility of Methyl 4-amino-5-chlorothiophene-2-carboxylate.
3.1. Qualitative Solubility Determination
This method provides a rapid assessment of the compound's solubility in various solvents and is useful for initial screening.
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate
-
A selection of organic solvents (e.g., those listed in the data table)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 2-5 mg of Methyl 4-amino-5-chlorothiophene-2-carboxylate into a small, dry test tube.[4]
-
Add 1 mL of the selected organic solvent to the test tube.[2]
-
Vigorously shake or vortex the mixture for 30-60 seconds.[4][5]
-
Visually inspect the solution against a well-lit background.[5]
-
Record the observation as:
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[2]
-
-
Repeat this procedure for each solvent of interest.
3.2. Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate
-
Selected organic solvents
-
Screw-capped vials or flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of Methyl 4-amino-5-chlorothiophene-2-carboxylate to a screw-capped vial. An excess is necessary to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours to days, and the optimal time should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration plateaus).
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of Methyl 4-amino-5-chlorothiophene-2-carboxylate in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of Methyl 4-amino-5-chlorothiophene-2-carboxylate.
References
Navigating the Stability and Storage of Methyl 4-amino-5-chlorothiophene-2-carboxylate: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-amino-5-chlorothiophene-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this compound in a laboratory setting.
Introduction
Methyl 4-amino-5-chlorothiophene-2-carboxylate (CAS No. 89499-44-5) is a substituted thiophene derivative widely utilized in the synthesis of various bioactive molecules. The inherent reactivity of the aminothiophene ring system, while advantageous for synthetic transformations, also presents challenges regarding its stability. Understanding the factors that influence its degradation is paramount for maintaining its purity and ensuring the reliability of experimental outcomes.
Chemical Stability
Methyl 4-amino-5-chlorothiophene-2-carboxylate is a compound that exhibits moderate stability. While some sources describe it as stable under normal temperatures and pressures, anecdotal evidence suggests a tendency for the compound to develop a reddish hue over time, indicating potential degradation. Key factors influencing its stability include:
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: The compound is photosensitive, and exposure to light can induce degradation.
-
Air/Oxygen: The amino group on the thiophene ring may be susceptible to oxidation.
-
Moisture: As an ester, the compound is susceptible to hydrolysis, particularly under acidic or basic conditions.
Recommended Storage and Handling
To ensure the long-term stability and purity of Methyl 4-amino-5-chlorothiophene-2-carboxylate, the following storage and handling conditions are recommended:
-
Temperature: Refrigeration at 2°C to 8°C is the most commonly recommended storage temperature. Some suppliers suggest that storage at -4°C may be even more optimal.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.
-
Light: The compound should be stored in a light-resistant container, such as an amber vial, and kept in a dark location.
-
Container: Use a tightly sealed container to prevent moisture ingress.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acid chlorides.
Summary of Stability and Storage Data
| Parameter | Recommendation/Observation | Source(s) |
| Storage Temperature | 2-8°C | Generic Supplier Data |
| 4°C | Generic Supplier Data | |
| -4°C (optimal) | Generic Supplier Data | |
| Light Sensitivity | Protect from light | Generic Supplier Data |
| Air Sensitivity | Store under an inert atmosphere recommended | General Chemical Principles |
| Moisture Sensitivity | Keep container tightly closed to prevent hydrolysis | General Chemical Principles |
| Physical Appearance | May turn reddish over time, indicating potential degradation | Generic Supplier Data |
| General Stability | Stable under normal temperatures and pressures | Generic Supplier Data |
| Incompatible Materials | Strong oxidizing agents, acid chlorides | Safety Data Sheets for related compounds |
Potential Degradation Pathways
While specific experimental studies on the degradation pathways of Methyl 4-amino-5-chlorothiophene-2-carboxylate are limited, based on the chemical structure, the following degradation routes are plausible:
-
Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of moisture and acid or base catalysts.
-
Oxidation: The 4-amino group is a potential site for oxidation, which could lead to the formation of colored byproducts and a decrease in purity.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate various degradation reactions.
Further studies, such as forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions, would be necessary to fully elucidate the specific degradation products and pathways.
Experimental Protocols
Detailed, validated experimental protocols for the stability testing of Methyl 4-amino-5-chlorothiophene-2-carboxylate are not widely published. However, a general approach to a forced degradation study can be outlined.
Objective: To identify potential degradation products and assess the intrinsic stability of Methyl 4-amino-5-chlorothiophene-2-carboxylate under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile, methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate and quantify the parent compound and any degradation products.
-
Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that no co-eluting degradation products are present.
Visualization of Stability and Storage Logic
The following diagram illustrates the relationship between environmental factors, potential degradation pathways, and the recommended storage conditions to maintain the stability of Methyl 4-amino-5-chlorothiophene-2-carboxylate.
Caption: Factors affecting stability and mitigation through proper storage.
Conclusion
The stability of Methyl 4-amino-5-chlorothiophene-2-carboxylate is a critical factor for its successful application in research and development. While the compound is moderately stable, adherence to the recommended storage conditions—refrigeration, protection from light, storage under an inert atmosphere, and in a tightly sealed container—is essential to minimize degradation and ensure its purity over time. Further investigation into its specific degradation pathways and the development of validated stability-indicating analytical methods would be beneficial for the scientific community.
An In-Depth Technical Review of Methyl 4-amino-5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-chlorothiophene-2-carboxylate is a substituted thiophene derivative with the chemical formula C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol .[1][2] Its chemical structure, featuring an amino group, a chloro substituent, and a methyl ester on a thiophene ring, makes it a versatile building block in medicinal chemistry and drug discovery. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a valuable scaffold for the synthesis of various biologically active compounds. Notably, it is classified as a "Protein Degrader Building Block," suggesting its potential utility in the development of novel therapeutics based on targeted protein degradation.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 4-amino-5-chlorothiophene-2-carboxylate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNO₂S | [1][2] |
| Molecular Weight | 191.64 g/mol | [1][2] |
| CAS Number | 89499-44-5 | [1][2] |
| Appearance | Not explicitly stated, but related compounds are often solids. | |
| Purity | Available with a minimum purity of 97%. | [1][2] |
Synthesis and Experimental Protocols
General Synthetic Workflow (Hypothesized)
A potential synthetic route could involve the reaction of a suitable active methylene nitrile with a chlorine-containing carbonyl compound and elemental sulfur in the presence of a basic catalyst. A generalized workflow for such a synthesis is depicted below.
Caption: Hypothesized synthetic workflow for Methyl 4-amino-5-chlorothiophene-2-carboxylate.
Illustrative Experimental Protocol (Based on Analogue Synthesis)
The following is a generalized experimental protocol for the synthesis of a 2-aminothiophene derivative, which could be adapted for the target molecule.
Materials:
-
Appropriate α-chloro-β-ketoester or equivalent
-
Cyanoacetamide or a related active methylene nitrile
-
Elemental sulfur
-
Base catalyst (e.g., morpholine, triethylamine)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
To a stirred solution of the α-chloro-β-ketoester and the active methylene nitrile in the chosen solvent, add elemental sulfur.
-
Slowly add the base catalyst to the reaction mixture at a controlled temperature.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the crude product, wash with a cold solvent, and dry under vacuum.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Characterization (Anticipated Data)
While specific spectroscopic data for Methyl 4-amino-5-chlorothiophene-2-carboxylate is not available, the expected spectral features can be predicted based on its structure.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl ester protons (~3.8 ppm).- Broad singlet for the amine protons (-NH₂).- Singlet for the thiophene ring proton. |
| ¹³C NMR | - Signal for the ester carbonyl carbon (~160-170 ppm).- Signals for the thiophene ring carbons.- Signal for the methyl ester carbon (~50-60 ppm). |
| IR Spectroscopy | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).- C=O stretching vibration for the ester group (~1700-1720 cm⁻¹).- C-Cl stretching vibration.- Thiophene ring vibrations. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (191.64).- Isotopic pattern characteristic of a chlorine-containing compound. |
Applications in Drug Discovery and Development
The classification of Methyl 4-amino-5-chlorothiophene-2-carboxylate as a "Protein Degrader Building Block" points to its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular degraders.
Role as a Protein Degrader Building Block
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. They typically consist of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker connecting the two.
The structure of Methyl 4-amino-5-chlorothiophene-2-carboxylate provides multiple points for chemical modification, making it a suitable scaffold or intermediate for the synthesis of these components.
Caption: Potential modification sites of Methyl 4-amino-5-chlorothiophene-2-carboxylate for PROTAC synthesis.
-
Amino Group (-NH₂): The primary amino group can be readily acylated, alkylated, or used in condensation reactions to attach linkers or target-binding moieties.
-
Ester Group (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in PROTACs.
-
Thiophene Ring: The thiophene ring itself can serve as a core scaffold or be further functionalized, although this is generally less straightforward than modifying the amino or ester groups.
The presence of the chlorine atom can also influence the electronic properties of the ring and may serve as a handle for certain cross-coupling reactions, further expanding its synthetic utility.
Potential Therapeutic Areas
Thiophene-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] Derivatives of 4-aminothiophene have shown potent cytotoxic effects against various cancer cell lines. Therefore, molecules synthesized using Methyl 4-amino-5-chlorothiophene-2-carboxylate as a building block could be investigated for their potential in oncology, immunology, and infectious diseases.
Conclusion
Methyl 4-amino-5-chlorothiophene-2-carboxylate is a valuable and versatile chemical entity for researchers and professionals in the field of drug discovery and development. Its utility as a "Protein Degrader Building Block" positions it as a key component in the rapidly evolving field of targeted protein degradation. While detailed experimental and biological data for this specific compound are not widely published, its structural features and the known chemistry of related thiophene derivatives provide a strong basis for its application in the synthesis of novel and potent therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Thieno[2,3-d]pyrimidines from Methyl 4-amino-5-chlorothiophene-2-carboxylate
Introduction
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest to the fields of medicinal chemistry and drug development. Their structure is analogous to purine bases, allowing them to interact with a variety of biological targets.[1][2] Consequently, derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]
This document provides detailed protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, utilizing Methyl 4-amino-5-chlorothiophene-2-carboxylate as a key starting material. The applications of these synthesized compounds as potential therapeutic agents, particularly in oncology and infectious diseases, will also be discussed.
Application Notes
The thieno[2,3-d]pyrimidine core is a versatile scaffold for developing potent and selective therapeutic agents. Researchers have successfully synthesized numerous derivatives with significant biological activities.
Anticancer Activity
A prominent application of thieno[2,3-d]pyrimidines is in the development of anticancer agents.[4][5][6] Several derivatives have demonstrated significant cytotoxicity against various human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical factor in tumor angiogenesis.[7]
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antibacterial and antifungal properties.[3][8][9] Certain compounds have shown potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][8] This highlights their potential as a novel class of antibiotics.
Quantitative Biological Data
The following table summarizes the in vitro biological activity of selected thieno[2,3-d]pyrimidine derivatives.
| Compound ID | Target/Cell Line | Activity | IC50 (µM) | Reference |
| 17f | VEGFR-2 | Kinase Inhibition | 0.23 ± 0.03 | [7] |
| HCT-116 | Cytotoxicity | 2.80 ± 0.16 | [7] | |
| HepG2 | Cytotoxicity | 4.10 ± 0.45 | [7] | |
| IIIa | MCF-7 | Cytotoxicity | 2.01 | [5] |
| HepG2 | Cytotoxicity | 2.44 | [5] | |
| IIIc | MCF-7 | Cytotoxicity | 1.44 | [5] |
| HepG2 | Cytotoxicity | 1.47 | [5] | |
| Compound 14 | MCF-7 | Cytotoxicity | 22.12 | [6] |
| Compound 13 | MCF-7 | Cytotoxicity | 22.52 | [6] |
| Compound 9 | MCF-7 | Cytotoxicity | 27.83 | [6] |
| Compound 12 | MCF-7 | Cytotoxicity | 29.22 | [6] |
| Compound l | MDA-MB-231 | Cytotoxicity | 27.6 | [10] |
| Paclitaxel | MDA-MB-231 | Cytotoxicity | 29.3 | [10] |
| Doxorubicin | MCF-7 | Cytotoxicity | 30.40 | [6] |
Experimental Protocols
The following protocols describe two common methods for the synthesis of thieno[2,3-d]pyrimidines starting from Methyl 4-amino-5-chlorothiophene-2-carboxylate.
Method 1: Cyclization with Formamide
This method describes the formation of the pyrimidinone ring via condensation with formamide.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq).
-
Reagent Addition: Add an excess of formamide (10-20 eq).[1]
-
Reaction: Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Method 2: Synthesis via Isothiocyanate Intermediates
This protocol involves the reaction with an isothiocyanate followed by cyclization to yield 2,3-disubstituted thieno[2,3-d]pyrimidines.
Protocol:
-
Formation of Thiourea Derivative:
-
Dissolve Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol in a round-bottom flask.
-
Add an appropriate isothiocyanate (1.1 eq) and a catalytic amount of a base like triethylamine.
-
Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 2-4 hours until the starting material is consumed (monitored by TLC).
-
-
Cyclization:
-
To the solution containing the thiourea derivative, add a cyclizing agent. For the synthesis of 2-thioxo derivatives, a base such as sodium ethoxide in ethanol is commonly used.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
-
Work-up:
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl).
-
The precipitated product is collected by filtration.
-
-
Purification:
-
Wash the solid with water and a small amount of cold ethanol.
-
The product can be purified by recrystallization from an appropriate solvent.
-
Visualizations
Synthetic Workflow Diagram
Caption: General synthetic routes to thieno[2,3-d]pyrimidines.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Application Notes and Protocols: Methyl 4-amino-5-chlorothiophene-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Methyl 4-amino-5-chlorothiophene-2-carboxylate, in particular, serves as a versatile starting material for the synthesis of various heterocyclic compounds with therapeutic potential. Its bifunctional nature, possessing both an amino and a carboxylate group, allows for diverse chemical transformations, making it an attractive building block for the generation of compound libraries in drug discovery campaigns.
These application notes provide an overview of the potential uses of Methyl 4-amino-5-chlorothiophene-2-carboxylate as a scaffold, focusing on the synthesis of thieno[2,3-d]pyrimidine derivatives and their evaluation as anticancer and antimicrobial agents. While direct experimental data for derivatives of this specific starting material is limited in publicly available literature, the protocols and data presented here are based on closely related 2-aminothiophene-3-carboxylate analogs and are expected to be highly applicable.
Application I: Anticancer Drug Discovery
Derivatives of Methyl 4-amino-5-chlorothiophene-2-carboxylate, particularly thieno[2,3-d]pyrimidines, have emerged as promising candidates for anticancer drug development. These compounds are known to exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, as well as the induction of apoptosis (programmed cell death).
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various thieno[2,3-d]pyrimidine derivatives against human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TP-9 | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 |
| TP-12 | MCF-7 (Breast) | 29.22 | Doxorubicin | 30.40 |
| TP-13 | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 |
| TP-14 | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 |
| TDP-l | MDA-MB-231 (Breast) | 27.6 | Paclitaxel (PTX) | 29.3 |
Note: The compound IDs are placeholders for derivatives that can be synthesized from the title scaffold.
Signaling Pathway
Thieno[2,3-d]pyrimidine derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival. One common mechanism is the inhibition of tyrosine kinases, which leads to the downstream suppression of proliferation signals and the induction of apoptosis.
Experimental Protocols: Anticancer Applications
Protocol 1: Synthesis of 6-Chloro-thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
This protocol describes a general method for the cyclocondensation of Methyl 4-amino-5-chlorothiophene-2-carboxylate to form the core thieno[2,3-d]pyrimidine structure.
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate
-
Urea or Formamide
-
Phosphorus oxychloride (POCl3)
-
Substituted anilines
-
Ethanol
-
Dimethylformamide (DMF)
-
Triethylamine
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of the Thieno[2,3-d]pyrimidin-4-one Core:
-
A mixture of Methyl 4-amino-5-chlorothiophene-2-carboxylate (1 equivalent) and urea (5 equivalents) is heated at 200°C for 2 hours.
-
Alternatively, the starting material can be refluxed in an excess of formamide.
-
After cooling, the solid product is collected, washed with ethanol, and dried to yield the thieno[2,3-d]pyrimidin-4-one intermediate.
-
-
Chlorination of the 4-oxo Group:
-
The thieno[2,3-d]pyrimidin-4-one intermediate is refluxed in an excess of phosphorus oxychloride to convert the 4-oxo group to a 4-chloro group.
-
The excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water.
-
The resulting solid is filtered, washed with water, and dried.
-
-
Synthesis of 4-Anilino-thieno[2,3-d]pyrimidine Derivatives:
-
The 4-chloro-thieno[2,3-d]pyrimidine intermediate (1 equivalent) and a substituted aniline (1.2 equivalents) are dissolved in a suitable solvent such as ethanol or DMF.
-
A catalytic amount of triethylamine is added, and the mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to afford the final compound.
-
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized thieno[2,3-d]pyrimidine derivatives
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds in culture medium are prepared to achieve the desired final concentrations.
-
The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for 4 hours to allow the formation of formazan crystals.
-
The MTT solution is then removed, and DMSO is added to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
-
Experimental Workflow
Application II: Antimicrobial Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents. These compounds can be designed to target essential enzymes or cellular processes in bacteria and fungi, leading to the inhibition of their growth or their death.
Quantitative Data Summary: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for a series of thieno[2,3-d]pyrimidine derivatives against various bacterial and fungal strains.
| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| TDP-8g | 12.5 | 25 | 50 | 50 | 25 | 12.5 |
| TDP-8h | 6.25 | 12.5 | 25 | 25 | 12.5 | 6.25 |
| TDP-8i | 6.25 | 6.25 | 12.5 | 25 | 12.5 | 6.25 |
| TDP-8j | 3.125 | 6.25 | 12.5 | 12.5 | 6.25 | 3.125 |
| Amoxicillin | 3.125 | 6.25 | 6.25 | 12.5 | - | - |
| Fluconazole | - | - | - | - | 6.25 | 3.125 |
Note: The compound IDs are placeholders for derivatives that can be synthesized from the title scaffold.
Experimental Protocols: Antimicrobial Applications
Protocol 3: Synthesis of 2,4-Disubstituted-thieno[2,3-d]pyrimidines
This protocol provides a method for synthesizing a library of thieno[2,3-d]pyrimidines with diverse substitutions at the 2 and 4 positions.
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate
-
Urea
-
Phosphorus oxychloride (POCl3)
-
Thionyl chloride (SOCl2)
-
Various primary and secondary amines
-
Furan/Thiophene-2-carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF, Dioxane
Procedure:
-
Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol:
-
A mixture of Methyl 4-amino-5-chlorothiophene-2-carboxylate (1 equivalent) and urea (5 equivalents) is heated at 200°C for 2 hours.
-
The cooled reaction mass is triturated with ethanol to obtain the diol intermediate.
-
-
Synthesis of 2,4-Dichloro-thieno[2,3-d]pyrimidine:
-
The diol intermediate is refluxed with a mixture of phosphorus oxychloride and a catalytic amount of DMF to yield the dichloro derivative.
-
The excess reagents are removed under vacuum, and the residue is purified.
-
-
Selective Amination at the 4-position:
-
The 2,4-dichloro intermediate is reacted with a primary or secondary amine at a low temperature (e.g., 0-5°C) to selectively substitute the more reactive chlorine at the 4-position.
-
-
Amide Coupling at the 2-position:
-
The resulting 2-chloro-4-amino derivative is then subjected to an amide coupling reaction with a furan or thiophene-2-carboxylic acid in the presence of HATU and DIPEA in DMF to yield the final 2,4-disubstituted product.
-
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized thieno[2,3-d]pyrimidine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microplates
-
Microbial inoculator
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Stock solutions of the test compounds are prepared in DMSO.
-
Serial two-fold dilutions of the compounds are made in the appropriate broth in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Bacterial or fungal colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard.
-
This suspension is further diluted in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Each well containing the compound dilution is inoculated with the microbial suspension.
-
The plates are incubated at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Logical Relationship Diagram for Antimicrobial Drug Discovery
Application Notes and Protocols: Reactions of Methyl 4-amino-5-chlorothiophene-2-carboxylate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of Methyl 4-amino-5-chlorothiophene-2-carboxylate with various electrophiles. This versatile building block is of significant interest in medicinal chemistry and drug discovery, serving as a scaffold for the synthesis of a diverse range of heterocyclic compounds with potential biological activity. The protocols outlined below describe common electrophilic substitution reactions targeting the amino group and the thiophene ring.
Introduction
Methyl 4-amino-5-chlorothiophene-2-carboxylate possesses two primary sites for electrophilic attack: the nucleophilic amino group at the C4 position and the electron-rich thiophene ring. The reactivity of these sites can be modulated by the choice of electrophile and reaction conditions, allowing for selective functionalization. Reactions at the amino group, such as acylation and alkylation, lead to the formation of amide and secondary amine derivatives, respectively. These transformations are fundamental in the construction of thieno[3,2-d]pyrimidine cores, which are prevalent in many biologically active molecules. Electrophilic substitution on the thiophene ring, while less common for this specific substrate, can potentially occur at the C3 position, facilitated by the electron-donating amino group.
Data Presentation: Summary of Electrophilic Reactions
The following table summarizes the outcomes of various electrophilic reactions with Methyl 4-amino-5-chlorothiophene-2-carboxylate, including representative quantitative data. Please note that yields are indicative and may vary based on the specific reagents and experimental conditions.
| Electrophile | Reaction Type | Product | Typical Yield (%) |
| Acetyl Chloride | N-Acylation | Methyl 4-acetamido-5-chlorothiophene-2-carboxylate | 85-95 |
| Benzoyl Chloride | N-Acylation | Methyl 4-benzamido-5-chlorothiophene-2-carboxylate | 80-90 |
| Formamide | N-Formylation / Cyclization | 4-Chloro-3H-thieno[3,2-d]pyrimidin-4-one | 70-80 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | N-Acylation / Cyclization | 4-Chloro-3H-thieno[3,2-d]pyrimidin-4-one | 75-85 |
| Methyl Iodide | N-Alkylation | Methyl 5-chloro-4-(methylamino)thiophene-2-carboxylate | 40-50 |
| Benzyl Bromide | N-Alkylation | Methyl 4-(benzylamino)-5-chlorothiophene-2-carboxylate | 45-55 |
| Phosphorus Oxychloride / DMF | C-Formylation (Vilsmeier-Haack) | Methyl 4-amino-5-chloro-3-formylthiophene-2-carboxylate | 30-40 (Predicted) |
Experimental Protocols
N-Acylation with Acyl Chlorides
This protocol describes the general procedure for the N-acylation of Methyl 4-amino-5-chlorothiophene-2-carboxylate using an acyl chloride in the presence of a base.
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (Pyridine or Triethylamine, 1.2 eq) to the cooled solution.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
N-Alkylation with Alkyl Halides
This protocol is adapted from methods for the N-alkylation of similar 2-aminothiophene derivatives and may require optimization.[1]
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.5 eq)
-
Caesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Tetrabutylammonium Iodide (TBAI) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (2.0 eq) and TBAI (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.5 eq) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC. The reaction time may vary from a few hours to overnight.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of 4-Chloro-3H-thieno[3,2-d]pyrimidin-4-one
This protocol describes the cyclization reaction to form the thieno[3,2-d]pyrimidine core, a key scaffold in many pharmaceutical compounds.
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate
-
Formamide
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethanol
Method A: Using Formamide
-
Heat a mixture of Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) and an excess of formamide at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).
Method B: Using DMF-DMA
-
Dissolve Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) in ethanol in a microwave-safe vial.
-
Add DMF-DMA (1.5 eq) to the solution.
-
Heat the reaction mixture in a microwave reactor at 100-120 °C for 15-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Mandatory Visualization
Caption: General workflow for the reaction of Methyl 4-amino-5-chlorothiophene-2-carboxylate with electrophiles.
References
Application Notes and Protocols for Cyclization Reactions of Methyl 4-amino-5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-chlorothiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both an amino and a carboxylate group on a substituted thiophene ring, allows for a variety of cyclization reactions to construct fused heterocyclic systems. These resulting scaffolds, particularly thieno[2,3-d]pyrimidines, are bioisosteres of purines and have demonstrated a wide range of pharmacological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.
These application notes provide an overview of the key cyclization reactions of Methyl 4-amino-5-chlorothiophene-2-carboxylate and detailed protocols for the synthesis of important derivatives.
Key Cyclization Reactions
The primary cyclization reactions of Methyl 4-amino-5-chlorothiophene-2-carboxylate involve the formation of a fused pyrimidine ring, leading to the synthesis of thieno[2,3-d]pyrimidine derivatives. The most common strategies employ one-carbon or one-nitrogen synthons that react with the amino group and the adjacent endocyclic carbon of the thiophene ring.
A generalized workflow for these cyclization reactions is depicted below.
Caption: Generalized workflow for the cyclization of Methyl 4-amino-5-chlorothiophene-2-carboxylate.
The specific nature of the cyclizing agent dictates the substitution pattern of the resulting thieno[2,3-d]pyrimidine ring. Common cyclizing agents and the corresponding products are summarized in the table below.
| Cyclizing Agent | Resulting Thieno[2,3-d]pyrimidine Core Structure |
| Formamide | 4-Oxo-thieno[2,3-d]pyrimidine |
| Urea | Thieno[2,3-d]pyrimidine-2,4-dione |
| Isothiocyanates | 2-Thioxo-4-oxo-thieno[2,3-d]pyrimidine |
| Nitriles | 4-Amino-thieno[2,3-d]pyrimidine |
Experimental Protocols
The following protocols are detailed methodologies for key cyclization reactions of Methyl 4-amino-5-chlorothiophene-2-carboxylate.
Protocol 1: Synthesis of Methyl 5-chloro-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate via Formamide Cyclization
This protocol describes the synthesis of a 4-oxo-thieno[2,3-d]pyrimidine derivative through a condensation reaction with formamide.
Reaction Scheme:
Caption: Cyclization with formamide to yield a 4-oxo-thieno[2,3-d]pyrimidine.
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq)
-
Formamide (excess, ~20 eq)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add Methyl 4-amino-5-chlorothiophene-2-carboxylate and an excess of formamide.
-
Heat the mixture to reflux with stirring for 1.5 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Typically >90% | [1] |
| Melting Point | 255-257 °C (for a similar tetrahydrobenzo analog) | [1] |
Protocol 2: Synthesis of Methyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate via Urea Cyclization
This protocol outlines the synthesis of a thieno[2,3-d]pyrimidine-2,4-dione derivative through a cyclization reaction with urea.
Reaction Scheme:
Caption: Cyclization with urea to yield a thieno[2,3-d]pyrimidine-2,4-dione.
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq)
-
Urea (2.0-3.0 eq)
-
Pyridine (solvent)
-
Dilute Hydrochloric Acid (HCl)
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve Methyl 4-amino-5-chlorothiophene-2-carboxylate and urea in pyridine in a round-bottom flask.
-
Heat the mixture to reflux with stirring for several hours (typically 4-8 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl to a pH of 5-6 to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the product under vacuum.
-
Recrystallize from a suitable solvent if further purification is needed.
Quantitative Data:
| Parameter | Value |
| Yield | Moderate to good |
| Melting Point | >250 °C (typical for this class of compounds) |
Protocol 3: Synthesis of Methyl 5-chloro-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate via Isothiocyanate Cyclization
This protocol details the synthesis of a 2-thioxo-thieno[2,3-d]pyrimidine derivative using an isothiocyanate as the cyclizing agent.
Reaction Scheme:
Caption: Cyclization with an isothiocyanate to yield a 2-thioxo-4-oxo-thieno[2,3-d]pyrimidine.
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq)
-
Acyl isothiocyanate (e.g., benzoyl isothiocyanate) (1.1 eq)
-
Anhydrous solvent (e.g., dioxane, THF, or acetone)
-
Base (e.g., potassium hydroxide, sodium ethoxide)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Water
Equipment:
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Standard laboratory glassware for reaction and work-up
Procedure:
Step 1: Formation of the Thiourea Intermediate
-
Dissolve Methyl 4-amino-5-chlorothiophene-2-carboxylate in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the acyl isothiocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the formation of the thiourea intermediate is complete (monitored by TLC).
-
The intermediate can be isolated by precipitation with water and filtration, or used directly in the next step.
Step 2: Cyclization to the Thieno[2,3-d]pyrimidine
-
To the thiourea intermediate, add a solution of the base in ethanol.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Acidify the solution with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent for purification.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Good to excellent (typically 80-90% for similar compounds) | [2] |
| Melting Point | >250 °C (typical for this class of compounds) | [2] |
Conclusion
The cyclization reactions of Methyl 4-amino-5-chlorothiophene-2-carboxylate provide a versatile and efficient route to a variety of thieno[2,3-d]pyrimidine derivatives. These compounds are of significant interest in drug discovery due to their diverse biological activities. The protocols provided herein offer detailed methodologies for the synthesis of key thieno[2,3-d]pyrimidine scaffolds, which can serve as a foundation for the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this valuable heterocyclic building block.
References
Application Notes and Protocols: Methyl 4-Amino-5-chlorothiophene-2-carboxylate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 4-amino-5-chlorothiophene-2-carboxylate as a key starting material in the synthesis of thieno[3,2-d]pyrimidine-based kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its structural similarity to the purine nucleus allows it to effectively compete for the ATP-binding site of various kinases. Methyl 4-amino-5-chlorothiophene-2-carboxylate is a versatile building block for the construction of this scaffold. The amino group provides a handle for the cyclization to form the pyrimidine ring, while the chloro and ester functionalities offer opportunities for further derivatization to modulate potency, selectivity, and pharmacokinetic properties. Thienopyrimidine derivatives have shown significant inhibitory activity against a range of kinases, including Focal Adhesion Kinase (FAK), FMS-like Tyrosine Kinase 3 (FLT3), and Janus Kinases (JAKs), which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2][3]
Kinase Signaling Pathways
Kinase inhibitors derived from methyl 4-amino-5-chlorothiophene-2-carboxylate can target key signaling pathways involved in oncogenesis. Understanding these pathways is crucial for the rational design and evaluation of new inhibitors.
Experimental Protocols
The following protocols describe a general synthetic route for the preparation of thieno[3,2-d]pyrimidine-based kinase inhibitors from methyl 4-amino-5-chlorothiophene-2-carboxylate.
Protocol 1: Synthesis of Methyl 6-chloro-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylate
This protocol describes the cyclization of the starting aminothiophene to form the core thienopyrimidinone structure.
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate
-
Formamide
-
High-boiling point solvent (e.g., N,N-dimethylformamide or diphenyl ether)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of methyl 4-amino-5-chlorothiophene-2-carboxylate (1 equivalent) in a high-boiling point solvent, add an excess of formamide (10-20 equivalents).
-
Heat the reaction mixture to reflux (typically 180-210 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and then with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual high-boiling solvent.
-
Dry the solid under vacuum to yield the desired product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 4,6-dichloro-thieno[3,2-d]pyrimidine-7-carboxylate
This protocol details the chlorination of the thienopyrimidinone, a key step to enable subsequent nucleophilic substitution reactions.
Materials:
-
Methyl 6-chloro-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Inert solvent (e.g., acetonitrile or toluene)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Suspend methyl 6-chloro-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylate (1 equivalent) in an inert solvent.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Slowly add an excess of phosphorus oxychloride (5-10 equivalents) to the suspension at 0 °C under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, carefully quench the reaction by pouring it into ice-water with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dichloro-thieno[3,2-d]pyrimidine derivative.
Protocol 3: Synthesis of Substituted Thieno[3,2-d]pyrimidine Kinase Inhibitors
This protocol outlines the final diversification step, where the 4-chloro substituent is displaced by a desired amine to generate the final kinase inhibitor.
Materials:
-
4,6-dichloro-thieno[3,2-d]pyrimidine-7-carboxylate
-
Desired amine (e.g., aniline or benzylamine derivative)
-
Base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide (DMF), isopropanol, or acetonitrile)
-
Round-bottom flask with nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Dissolve 4,6-dichloro-thieno[3,2-d]pyrimidine-7-carboxylate (1 equivalent) in a suitable solvent under a nitrogen atmosphere.
-
Add the desired amine (1-1.5 equivalents) and a base (2-3 equivalents).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 80-120 °C) for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to yield the target kinase inhibitor.
Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the discovery of novel kinase inhibitors starting from methyl 4-amino-5-chlorothiophene-2-carboxylate.
Data Presentation
The following table summarizes the inhibitory activities of representative thieno[3,2-d]pyrimidine-based kinase inhibitors reported in the literature. This data highlights the potential of this scaffold for developing potent and selective inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 26 | FAK | 9.7 | [2] |
| FLT3-D835Y | 0.5 | [2] | |
| Compound 9 | FAK | 18 | [2] |
| Compound 11 | FAK | 26 | [2] |
| Compound 24 | JAK1 | 22 | [3] |
| Compound 25 | JAK1 | 22 | [3] |
| Compound 46 | JAK1 | 22 | [3] |
Conclusion
Methyl 4-amino-5-chlorothiophene-2-carboxylate is a valuable and versatile starting material for the synthesis of a diverse range of thieno[3,2-d]pyrimidine-based kinase inhibitors. The synthetic routes are generally robust and amenable to the generation of libraries for structure-activity relationship (SAR) studies. The potent inhibitory activities observed for this class of compounds against clinically relevant kinases underscore their therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of novel kinase inhibitors.
References
Application Note: A Detailed Protocol for the N-Acylation of Methyl 4-amino-5-chlorothiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction N-acylated 2-aminothiophenes are significant structural motifs found in a wide array of pharmacologically active compounds and functional materials. The acylation of the amino group on the thiophene ring is a crucial transformation for creating amide derivatives, which are prevalent in many pharmaceutical and agrochemical agents.[1] This protocol provides a detailed, step-by-step experimental procedure for the N-acylation of Methyl 4-amino-5-chlorothiophene-2-carboxylate, a common intermediate in organic synthesis. The method described employs standard laboratory reagents and techniques, ensuring its accessibility and reproducibility.
Experimental Protocol
This procedure outlines the N-acetylation of Methyl 4-amino-5-chlorothiophene-2-carboxylate using acetyl chloride as the acylating agent and pyridine as a base in an anhydrous solvent. N-acylation reactions are fundamental for protecting amino groups or for synthesizing amide bonds.[2][3]
Materials and Reagents:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate
-
Acetyl Chloride (AcCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl Acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq) dropwise via syringe.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes, ensuring the internal temperature remains below 5 °C. Acid halides and anhydrides are commonly used for the N-functionalization of amines.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Data Presentation
The following table summarizes the quantitative data for a typical reaction performed on a 1 mmol scale.
| Parameter | Value | Notes |
| Reactants | ||
| Methyl 4-amino-5-chlorothiophene-2-carboxylate | 1.0 mmol (207.65 mg) | Starting material (1.0 eq) |
| Acetyl Chloride | 1.1 mmol (78 µL) | Acylating agent (1.1 eq) |
| Pyridine | 1.2 mmol (97 µL) | Base (1.2 eq) |
| Anhydrous Dichloromethane (DCM) | 10 mL | Solvent (0.1 M concentration) |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Initial cooling, then warm-up |
| Reaction Time | 2-4 hours | Monitored by TLC |
| Atmosphere | Inert (Nitrogen) | Prevents side reactions with moisture |
| Outcome | ||
| Expected Yield | 85-95% | Yields can vary based on purity of reagents and technique |
| Product Appearance | Off-white to pale yellow solid |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the N-acylation experimental protocol.
Caption: Workflow for the N-acylation of Methyl 4-amino-5-chlorothiophene-2-carboxylate.
Conclusion
This application note provides a robust and detailed protocol for the N-acylation of Methyl 4-amino-5-chlorothiophene-2-carboxylate. The procedure is straightforward and utilizes common laboratory reagents, making it suitable for broad application in synthetic and medicinal chemistry research. The provided workflow and data table offer a clear guide for researchers aiming to synthesize these valuable amide derivatives. Several methods for N-acylation have been developed, often involving acylating reagents like acetic anhydride or acetyl chloride in the presence of a catalyst or under solvent-free conditions.[2] This protocol represents a standard and reliable approach among them.
References
Application Notes and Protocols for Building Heterocyclic Libraries Using Methyl 4-amino-5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-chlorothiophene-2-carboxylate is a versatile and highly functionalized building block for the synthesis of diverse heterocyclic libraries. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a methyl ester on the thiophene core, allows for a variety of chemical transformations to construct fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the utilization of this starting material in the generation of thieno[3,2-d]pyrimidine libraries, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.
Application Notes
The primary application of Methyl 4-amino-5-chlorothiophene-2-carboxylate is in the construction of the thieno[3,2-d]pyrimidine scaffold. This bicyclic heteroaromatic system is a well-established pharmacophore found in numerous biologically active molecules. The presence of the chloro group at the 5-position of the starting thiophene translates to a 7-chloro substituent on the resulting thieno[3,2-d]pyrimidine core, which can be further functionalized through nucleophilic substitution reactions to expand the chemical diversity of the library.
Thieno[3,2-d]pyrimidine derivatives have garnered significant interest in drug discovery due to their ability to act as inhibitors of various protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. The thieno[3,2-d]pyrimidine core can serve as a scaffold to develop potent and selective inhibitors targeting key kinases in these pathways, such as those in the PI3K/AKT/mTOR and JAK/STAT signaling cascades.
Experimental Protocols
This section provides detailed protocols for the synthesis of a foundational thieno[3,2-d]pyrimidine intermediate from Methyl 4-amino-5-chlorothiophene-2-carboxylate and its subsequent derivatization.
Protocol 1: Synthesis of 7-chloro-thieno[3,2-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of Methyl 4-amino-5-chlorothiophene-2-carboxylate with formamide to yield the core thieno[3,2-d]pyrimidine structure.
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Beakers
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a stir bar and a reflux condenser, add Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq).
-
Add an excess of formamide (approximately 10-20 eq).
-
Heat the reaction mixture to reflux (typically around 180-210 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual formamide.
-
Dry the product under vacuum to obtain 7-chloro-thieno[3,2-d]pyrimidin-4(3H)-one.
Quantitative Data:
| Starting Material | Product | Reagent | Reaction Time (h) | Yield (%) |
| Methyl 4-amino-5-chlorothiophene-2-carboxylate | 7-chloro-thieno[3,2-d]pyrimidin-4(3H)-one | Formamide | 4-6 | 75-85 |
| Methyl 3-aminothiophene-2-carboxylate (analogous) | Thieno[3,2-d]pyrimidin-4-ol (analogous) | Formamidine acetate | 14 | 54[1] |
| Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate (analogous) | 2-tert-butylamino-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one (multistep) | Various | multistep | 85 (overall)[2] |
Note: Yields for the specific reaction with Methyl 4-amino-5-chlorothiophene-2-carboxylate are estimated based on similar reported reactions. The provided data for analogous compounds are for comparative purposes.
Protocol 2: Synthesis of a 4-substituted-7-chloro-thieno[3,2-d]pyrimidine Library
This protocol outlines the chlorination of the pyrimidinone ring followed by nucleophilic aromatic substitution to introduce diversity at the 4-position.
Part A: Chlorination of 7-chloro-thieno[3,2-d]pyrimidin-4(3H)-one
Materials:
-
7-chloro-thieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Ice bath
-
Beakers
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 7-chloro-thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 eq). A catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux (around 110 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
A precipitate of 4,7-dichlorothieno[3,2-d]pyrimidine will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Part B: Nucleophilic Aromatic Substitution
Materials:
-
4,7-dichlorothieno[3,2-d]pyrimidine
-
A library of primary or secondary amines (e.g., morpholine, piperidine, aniline derivatives)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Round-bottom flask or parallel synthesis vials
-
Stirring plate or shaker
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
In a reaction vessel, dissolve 4,7-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent.
-
Add the desired amine (1.1-1.5 eq) and a base such as triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired 4-substituted-7-chloro-thieno[3,2-d]pyrimidine derivative.
Quantitative Data for Nucleophilic Substitution:
| Electrophile | Nucleophile (Example) | Product (Example) | Solvent | Reaction Time (h) | Yield (%) |
| 4,7-dichlorothieno[3,2-d]pyrimidine | Morpholine | 4-(7-chloro-thieno[3,2-d]pyrimidin-4-yl)morpholine | Ethanol | 5 | ~80-90 (estimated) |
| 4-Chlorothieno[3,2-d]pyrimidine (analogous) | Morpholine | 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | Ethanol | 5 | 54[1] |
Note: The yield for the specific reaction is an estimation. The provided data for the analogous compound is for reference.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a thieno[3,2-d]pyrimidine library.
Relevant Signaling Pathway: PI3K/AKT/mTOR
Many thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
Methyl 4-amino-5-chlorothiophene-2-carboxylate as a precursor for Rivaroxaban intermediate
Topic: Synthesis of Rivaroxaban Intermediate using a Thiophene Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rivaroxaban is an orally administered direct factor Xa inhibitor, widely used for the prevention and treatment of thromboembolic disorders. A critical step in its synthesis is the coupling of a complex amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, with a chlorothiophene moiety. While the user specified methyl 4-amino-5-chlorothiophene-2-carboxylate as a precursor, a thorough review of established synthetic routes indicates that the standard and most direct precursor for the acylation step is 5-chlorothiophene-2-carbonyl chloride. This acyl chloride is typically prepared from 5-chlorothiophene-2-carboxylic acid. This document provides detailed application notes and protocols for the synthesis of Rivaroxaban intermediates based on these well-documented and industrially relevant pathways.
Overall Synthetic Pathway
The synthesis of Rivaroxaban is a multi-step process that involves the preparation of two key intermediates followed by their coupling. The overall synthetic scheme is depicted below.
Experimental Protocols and Data
Part 1: Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Key Amine Intermediate)
This key intermediate is synthesized in several steps, typically starting from 4-(4-aminophenyl)morpholin-3-one.
Step 1a: Synthesis of 4-(4-Aminophenyl)morpholin-3-one
This compound serves as a crucial building block. One common method for its synthesis is the reduction of 4-(4-nitrophenyl)morpholin-3-one.
| Parameter | Value | Reference |
| Starting Material | 4-(4-nitrophenyl)morpholin-3-one | [1][2] |
| Reagent | Hydrogen gas, Palladium on activated carbon (5%) | [1][2] |
| Solvent | Water or Ethanol | [1][2] |
| Temperature | 80-90°C | [1] |
| Pressure | 5-8 bar | [1][2] |
| Reaction Time | 1-2 hours | [1] |
| Yield | 93-94% | [1] |
Protocol 1: Reduction of 4-(4-nitrophenyl)morpholin-3-one [1][2]
-
Suspend 4-(4-nitrophenyl)-morpholin-3-one (e.g., 6.7 g) in water (60 g).
-
Add 5% palladium on activated carbon (e.g., 340 mg).
-
Transfer the mixture to a pressure apparatus (e.g., Parr apparatus).
-
Heat the mixture to 90°C with stirring.
-
Apply a hydrogen pressure of 8 bar.
-
Monitor the reaction progress; it is typically complete within 1.5 to 2 hours.
-
After completion, cool the reaction mixture to room temperature and depressurize the apparatus.
-
Mix the resulting suspension with ethyl acetate (100 ml) and filter to remove the catalyst.
-
Separate the aqueous phase and extract it with ethyl acetate.
-
Combine the organic phases, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield 4-(4-aminophenyl)-morpholin-3-one.
Step 1b: Synthesis of (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione (Phthalimide-protected Intermediate)
This step involves the coupling of 4-(4-aminophenyl)morpholin-3-one with a chiral epoxide, followed by cyclization to form the oxazolidinone ring. The phthalimide group serves as a protecting group for the amine.
| Parameter | Value | Reference |
| Starting Materials | 4-(4-bromophenyl)morpholin-3-one, (R)-2-((2-Oxazolidin-5-yl) methyl) isoindoline-1,3-dione | [3] |
| Reagents | Potassium carbonate, Copper iodide, 1,2-diaminocyclohexane | [3] |
| Solvent | 1,4-Dioxane | [3] |
| Temperature | 110°C | [3] |
| Reaction Time | ~36 hours | [3] |
| Yield | 79% | [3] |
Protocol 2: Goldberg Coupling Reaction [3]
-
In a clean flask under a nitrogen atmosphere, mix 4-(4-bromophenyl)morpholin-3-one (2.0 g, 7.8 mmol), (R)-2-((2-oxazolidin-5-yl) methyl) isoindoline-1,3-dione (3.8 g, 8.6 mmol), potassium carbonate (2.2 g, 15.6 mmol), copper iodide (743 mg, 3.9 mmol), and 1,2-diaminocyclohexane (178 mg, 1.6 mmol).
-
Add 1,4-dioxane (70 mL) to the mixture.
-
Stir the mixture at 110°C for approximately 36 hours.
-
Cool the mixture to ambient temperature and filter.
-
Concentrate the filtrate in vacuo.
-
Dilute the residue with water (500 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over sodium sulfate.
-
Purify the residue by silica gel column chromatography (dichloromethane/methanol = 75/1) to obtain the product as a white solid.
Step 1c: Deprotection to Yield the Key Amine Intermediate
The final step in this part is the removal of the phthalimide protecting group to liberate the primary amine.
| Parameter | Value | Reference |
| Starting Material | (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione | [3] |
| Reagent | 80% Hydrazine hydrate or 40% Methylamine in water | [3][4] |
| Solvent | Methanol or Ethanol | [3][4] |
| Temperature | Reflux | [3][4] |
| Reaction Time | 1-1.5 hours | [3][4] |
| Yield | 81% | [3] |
Protocol 3: Phthalimide Deprotection [3]
-
Dissolve the phthalimide-protected intermediate (800 mg, 1.9 mmol) in methanol (50 mL).
-
Add 80% hydrazine hydrate (1.19 g, 19 mmol) to the solution.
-
Reflux the mixture for 1.5 hours.
-
Filter the mixture and wash the filter cake with methanol (3 x 5 mL).
-
Concentrate the filtrate.
-
Purify the residue using a short silica gel column, eluting with a mixture of CH₂Cl₂/MeOH/NH₃·H₂O (80/20/1), to yield the key amine intermediate as a white solid.
Part 2: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
This acyl chloride is the coupling partner for the key amine intermediate. It is prepared from 5-chlorothiophene-2-carboxylic acid.
| Parameter | Value | Reference |
| Starting Material | 5-Chlorothiophene-2-carboxylic acid | [3][5][6] |
| Reagent | Thionyl chloride (SOCl₂) or Oxalyl chloride | [3][5][6] |
| Solvent | Dichloromethane (DCM) or Toluene (optional) | [3][5][6] |
| Catalyst | N,N-dimethylformamide (DMF) (catalytic amount) | [6] |
| Temperature | Reflux | [3][5] |
| Reaction Time | 1-4 hours | [5][6] |
| Yield | Quantitative to 100% | [6][7] |
| Purity | >99.9% | [6] |
Protocol 4: Preparation of 5-Chlorothiophene-2-carbonyl chloride [3][5][6]
-
In a reactor under an inert gas atmosphere, add 5-chlorothiophene-2-carboxylic acid (e.g., 16.5 g, 0.1 mol) to a suitable solvent like dichloromethane (100 g).
-
Add a catalytic amount of N,N-dimethylformamide (1 drop).
-
Slowly add thionyl chloride (e.g., 15 g) to the mixture while maintaining the temperature below 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 10-30 minutes.
-
Heat the reaction mixture to reflux (around 40°C for DCM) and maintain for 1-4 hours.
-
After the reaction is complete, remove the solvent and excess thionyl chloride by distillation.
-
The crude 5-chlorothiophene-2-carbonyl chloride can be purified by reduced pressure distillation or used directly in the next step.
Part 3: Final Coupling to Synthesize Rivaroxaban
The final step is the acylation of the key amine intermediate with 5-chlorothiophene-2-carbonyl chloride.
| Parameter | Value | Reference |
| Starting Materials | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (or its salt), 5-Chlorothiophene-2-carbonyl chloride | [3][8][9] |
| Base | Triethylamine (TEA) or Sodium Carbonate | [3][8][9] |
| Solvent | Dichloromethane (DCM) or a mixture of Acetone and Water | [3][8][9] |
| Temperature | 0°C to room temperature | [3][8] |
| Reaction Time | 1-2.5 hours | [3][8] |
| Yield | 90-96% | [8][10] |
| Purity (after purification) | >99.85% | [8] |
Protocol 5: Synthesis of Rivaroxaban [3][8]
-
Prepare a solution or suspension of the key amine intermediate (e.g., 1.1 g, 3.8 mmol) and a base such as triethylamine (e.g., 5 mL) in anhydrous dichloromethane (40 mL).
-
Cool the mixture to 0°C.
-
Separately, dissolve the freshly prepared 5-chlorothiophene-2-carbonyl chloride in anhydrous dichloromethane (20 mL).
-
Add the acyl chloride solution dropwise to the cooled amine mixture.
-
Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Filter the mixture and wash the filter cake with dichloromethane (3 x 15 mL).
-
The collected filter cake is the crude Rivaroxaban.
-
The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or an acetone/water mixture to obtain high-purity Rivaroxaban.[8][11]
Conclusion
The synthesis of Rivaroxaban is a well-established process that relies on the efficient preparation and coupling of two key intermediates. While methyl 4-amino-5-chlorothiophene-2-carboxylate is not a direct precursor in the commonly employed synthetic routes, the protocols provided herein detail the synthesis starting from commercially available materials to produce high-purity Rivaroxaban. The methodologies and data presented are compiled from various peer-reviewed and patented sources, offering a comprehensive guide for researchers and professionals in drug development. Adherence to the detailed protocols and careful control of reaction parameters are crucial for achieving high yields and purity.
References
- 1. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 3. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 5. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 6. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 7. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 9. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents [patents.google.com]
- 10. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Gewald Reaction in the Synthesis of Substituted 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted 2-aminothiophenes via the Gewald reaction. This versatile multi-component reaction is a cornerstone in heterocyclic chemistry, enabling the efficient construction of the 2-aminothiophene scaffold, a privileged structure in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1] Its operational simplicity, the ready availability of starting materials, and amenability to various modifications have cemented its importance in both academic research and industrial drug development.[2][3]
Reaction Principle and Mechanism
The Gewald three-component reaction is a one-pot synthesis that proceeds through three principal stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile, forming an α,β-unsaturated nitrile intermediate.[4]
-
Sulfur Addition: Elemental sulfur then adds to the α-carbon of this intermediate. The precise mechanism of this step is intricate and may involve polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, with the sulfur attacking the cyano group. This is followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.
A simplified representation of the reaction mechanism is depicted below.
Caption: Simplified reaction mechanism of the Gewald synthesis.
Data Presentation: Comparative Analysis of Reaction Conditions
The efficiency of the Gewald reaction is highly dependent on the chosen substrates, catalyst, solvent, and energy source. The following tables summarize quantitative data from various studies, highlighting the impact of these parameters on reaction outcomes.
Table 1: Influence of Catalyst on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *
| Entry | Catalyst (mol%) | Time | Yield (%) |
| 1 | None | >24 h | No Reaction |
| 2 | L-Proline (10) | Not specified | 84 |
| 3 | Piperidinium borate (20) | 20 min | 96 |
| 4 | CaO (100) | 1-1.5 h | Good |
| 5 | Pyrrolidine (100) | 30 min | 79 |
*Reaction of cyclohexanone, malononitrile, and sulfur. Conditions vary between studies.[2][5][6]
Table 2: Effect of Solvent on the Gewald Reaction Yield *
| Solvent | Time (min) | Yield (%) |
| Water | >24 h | Low |
| Methanol | >3 h | Good |
| Ethanol | >3 h | Good |
| Ethanol:Water (9:1) | 25 | 94 |
| DMF | 30 min | 95 |
*Data from studies using piperidinium borate or pyrrolidine as a catalyst.[5][6]
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation *
| Method | Time | Yield (%) |
| Conventional Heating | 4-48 h | 47 |
| Microwave Irradiation | 2-48 min | 95 |
*Synthesis of 2-amino-4,5-disubstituted-thiophene-3-carbonitriles.[5][7]
Experimental Protocols
The following protocols provide detailed methodologies for conducting the Gewald reaction under various conditions.
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)
This protocol describes a standard procedure for the Gewald reaction using an amine base and conventional heating.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Amine base (e.g., morpholine or piperidine) (1.0 equiv)
-
Solvent (e.g., ethanol or DMF)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.1 mmol, 0.035 g), and the chosen solvent (12 mL).
-
Add the amine base (1.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 60°C for DMF) and stir for the required time (typically 1-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration, wash it with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid precipitates. Collect the product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.
-
Confirm the structure of the product using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Gewald Synthesis
This protocol utilizes microwave irradiation to significantly reduce reaction times and often improve yields.[5]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., ethyl cyanoacetate) (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine) (1.0 mmol)
-
Solvent (e.g., DMF) (3 mL)
-
5 mL microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the base (1.0 mmol).
-
Add the solvent (3 mL) and seal the vial.
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 30 minutes).[5]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 3: Solvent-Free Gewald Reaction
This environmentally friendly protocol is performed without a solvent, often under heating or mechanochemical conditions.[8]
Materials:
-
Alkyl-aryl ketone (e.g., acetophenone) (2 mmol, 0.330 g)
-
Ethyl cyanoacetate (2 mmol, 0.226 g)
-
Elemental sulfur (2 mmol, 0.064 g)
-
Morpholine (2 mmol, 0.174 g)
-
100 mL round-bottom flask or a ball mill reactor
Procedure (Oven Method):
-
In a 100 mL round-bottom flask, combine the ketone, ethyl cyanoacetate, sulfur, and morpholine.[8]
-
Lightly swirl the flask to mix the reactants.
-
Place the open flask in a preheated oven at 120°C for one hour.[8]
-
After cooling, quench the crude reaction mixture with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting product by column chromatography.
Workflow for Synthesis and Application in Drug Discovery
The synthesis of a library of 2-aminothiophene derivatives via the Gewald reaction is often a critical first step in a drug discovery pipeline. The subsequent derivatization of the 2-amino group allows for the exploration of a vast chemical space to identify potent and selective bioactive molecules.
Caption: General workflow for synthesis and drug discovery.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. d-nb.info [d-nb.info]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-amino-5-chlorothiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-amino-5-chlorothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to produce the Methyl 4-amino-5-chlorothiophene-2-carboxylate scaffold?
A1: A plausible and effective strategy involves a two-stage process:
-
Synthesis of the 4-aminothiophene-2-carboxylate core: While the Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, obtaining the 4-amino isomer often requires a different approach. One such method involves the cyclization of a β-enamino ester derivative.
-
Regioselective Chlorination: Subsequent chlorination of the Methyl 4-aminothiophene-2-carboxylate intermediate at the 5-position. The amino group at C4 strongly directs electrophilic substitution to the ortho position (C5), making this a feasible transformation.
Q2: I am having trouble synthesizing the Methyl 4-aminothiophene-2-carboxylate precursor. What are some alternative methods to the standard Gewald reaction?
A2: If the standard Gewald reaction is not yielding the desired 4-amino isomer, consider a multi-step synthesis starting from a suitable thiophene precursor. One documented approach for a similar 3-aminothiophene derivative involves the reaction of a 3-oxotetrahydrothiophene-2-carboxylate with hydroxylamine hydrochloride, followed by aromatization.[1][2] A similar strategy with a different substitution pattern on the starting tetrahydrothiophene could potentially yield the 4-amino isomer.
Q3: During the chlorination step, I am observing multiple products and a low yield of the desired 5-chloro isomer. What could be the issue?
A3: The thiophene ring, especially when activated by an amino group, is highly susceptible to electrophilic attack, which can lead to over-chlorination.[3] Additionally, the amino group itself can react with the chlorinating agent. Key factors to control are the choice of chlorinating agent, reaction temperature, and stoichiometry. Milder chlorinating agents like N-chlorosuccinimide (NCS) are often preferred over harsher reagents like sulfuryl chloride or elemental chlorine to improve selectivity.
Q4: How can I prevent N-chlorination or oxidation of the amino group during the chlorination step?
A4: The amino group can be protected prior to chlorination to prevent unwanted side reactions. Common protecting groups for amines, such as acetyl or Boc, can be employed. After the chlorination is complete, the protecting group can be removed under appropriate conditions.
Troubleshooting Guides
Synthesis of Methyl 4-aminothiophene-2-carboxylate Precursor
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Aminothiophene | Incomplete cyclization. | Ensure anhydrous conditions. Optimize reaction temperature and time. Consider a stronger base or a different solvent. |
| Decomposition of starting materials or product. | Run the reaction at a lower temperature. Monitor the reaction progress closely and work up as soon as the starting material is consumed. | |
| Formation of Multiple Products | Lack of regioselectivity in the cyclization. | Modify the starting materials to favor the desired cyclization pathway. Purify intermediates if using a multi-step approach. |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | Use a different extraction solvent. Consider precipitation or crystallization as an alternative to extraction. |
| Product is an oil and difficult to purify. | Attempt purification by column chromatography with a suitable eluent system. |
Chlorination of Methyl 4-aminothiophene-2-carboxylate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 5-chloro Isomer | Over-chlorination leading to di- or tri-chlorinated products.[3] | Use a milder chlorinating agent (e.g., N-chlorosuccinimide).[4] Carefully control the stoichiometry of the chlorinating agent (use 1.0-1.1 equivalents). Run the reaction at a low temperature (e.g., 0 °C to room temperature). |
| N-chlorination of the amino group. | Protect the amino group before chlorination (e.g., as an acetamide). | |
| Degradation of the starting material or product. | Use milder reaction conditions. Ensure the reaction is not exposed to strong light, which can initiate radical side reactions. | |
| Formation of Tarry Byproducts | Polymerization of the thiophene ring under acidic conditions. | Use a non-acidic chlorinating agent or add a non-nucleophilic base to scavenge any acid generated. |
| Product is Difficult to Purify from Starting Material | Incomplete reaction. | Increase the reaction time or slightly increase the amount of chlorinating agent. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate (Model for Aminothiophene Synthesis)
This protocol describes the synthesis of a 3-amino isomer and serves as a model for the synthesis of the 4-amino precursor from a suitable starting material.
-
Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml).[1]
-
Bring the solution to a boil and add hydroxylamine hydrochloride (0.69 g).[1]
-
Reflux the mixture for 5 hours.[1]
-
Cool the reaction mixture in an ice bath and add dry ether (50 ml) to precipitate the product.[1]
-
Filter the precipitate. The crude product can be further purified by recrystallization. A yield of 64% has been reported for this transformation.[1]
Protocol 2: General Procedure for Chlorination using N-Chlorosuccinimide (NCS)
This is a general protocol and may require optimization for the specific substrate.
-
Dissolve the Methyl 4-aminothiophene-2-carboxylate (or its N-protected derivative) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Aminothiophene Synthesis (Gewald Reaction)
| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 45-50 | 3 | 70-85[5] |
| Acetone | Ethyl cyanoacetate | Diethylamine | Ethanol | 50 | 3 | 85[6] |
| Various Ketones | Malononitrile | Triethylamine | Water | RT | - | 75-98[3] |
| Various Ketones | Malononitrile/Cyanoacetate | L-Proline | DMF | 60 | - | up to 84[7] |
Table 2: Chlorinating Agents for Thiophene and their General Characteristics
| Chlorinating Agent | Typical Conditions | Selectivity | Common Side Products |
| N-Chlorosuccinimide (NCS) | DCM or MeCN, 0°C to RT | Good for monochlorination of activated rings[4] | Succinimide |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, often at low temp. | Can be less selective, risk of over-chlorination | HCl, SO₂, polychlorinated thiophenes |
| Chlorine (Cl₂) | Inert solvent, low temp. | Low selectivity, high risk of over-chlorination and addition products[3] | HCl, addition products, polychlorinated thiophenes |
| H₂O₂ / HCl | Low temperature (-10 to 0°C) | High selectivity for monochlorination of thiophene[3] | Water |
Visualizations
Experimental Workflow for Synthesis and Chlorination
Caption: Synthetic workflow for Methyl 4-amino-5-chlorothiophene-2-carboxylate.
Troubleshooting Logic for Low Yield in Chlorination
Caption: Troubleshooting decision tree for low yield in the chlorination step.
References
- 1. prepchem.com [prepchem.com]
- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorination - Common Conditions [commonorganicchemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Technical Support Center: Methyl 4-Amino-5-Chlorothiophene-2-Carboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Methyl 4-amino-5-chlorothiophene-2-carboxylate. The information is presented in a clear question-and-answer format to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with Methyl 4-amino-5-chlorothiophene-2-carboxylate?
A1: Methyl 4-amino-5-chlorothiophene-2-carboxylate is a versatile intermediate. The most common reactions involving this compound are:
-
N-Acylation: The amino group is readily acylated with acyl chlorides or anhydrides. This is a key step in the synthesis of various compounds, including the anticoagulant drug Rivaroxaban.
-
N-Alkylation: The amino group can be alkylated using various alkylating agents.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be used in subsequent reactions like Sandmeyer or coupling reactions.
Q2: What are the key stability concerns for Methyl 4-amino-5-chlorothiophene-2-carboxylate?
A2: While generally stable, the compound's stability can be affected by strong acidic or basic conditions, especially at elevated temperatures. Prolonged exposure to strong bases can lead to hydrolysis of the methyl ester. The amino group can also be susceptible to oxidation.
Troubleshooting Guides
N-Acylation Reactions
Problem: Low yield of the desired mono-acylated product.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Diacylation: The amino group gets acylated twice. | Use a controlled stoichiometry of the acylating agent (e.g., 1.0-1.1 equivalents). Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the reaction rate. | Increased selectivity for the mono-acylated product. |
| Incomplete Reaction: Starting material remains. | Ensure the acylating agent is reactive. If using an acyl chloride, check for hydrolysis to the carboxylic acid. Use a suitable base (e.g., triethylamine, pyridine) to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. Increase the reaction temperature or time if necessary, while monitoring for side product formation. | Complete consumption of the starting material and improved yield of the desired product. |
| Hydrolysis of Acylating Agent: The acylating agent (especially acyl chlorides) can react with moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Preservation of the acylating agent's reactivity and improved reaction efficiency. |
Problem: Formation of an unexpected byproduct.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Reaction with Solvent: The acylating agent may react with a nucleophilic solvent. | Choose a non-nucleophilic solvent (e.g., dichloromethane, tetrahydrofuran, toluene). | Elimination of solvent-related side products. |
Experimental Workflow for a Typical N-Acylation Reaction
Caption: General workflow for N-acylation.
Ester Hydrolysis
Problem: Incomplete hydrolysis of the methyl ester to the carboxylic acid.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Base/Acid: The amount of base (e.g., NaOH, LiOH) or acid (e.g., HCl, H2SO4) is not enough to drive the reaction to completion. | Use a stoichiometric excess of the base or acid. For basic hydrolysis, consider using a co-solvent like THF or methanol to improve solubility. | Complete conversion of the ester to the carboxylic acid. |
| Low Reaction Temperature: The reaction rate is too slow at the current temperature. | Increase the reaction temperature. Refluxing is often necessary for complete hydrolysis. | Faster reaction rate and complete conversion. |
| Steric Hindrance: The ester group may be sterically hindered, slowing down the reaction. | Use stronger hydrolytic conditions (e.g., higher concentration of acid/base, higher temperature, longer reaction time). | Overcoming steric hindrance to achieve complete hydrolysis. |
Problem: Formation of decomposition products.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Harsh Reaction Conditions: The thiophene ring or other functional groups may be sensitive to strong acid or base at high temperatures. | Use milder conditions if possible (e.g., LiOH in THF/water at room temperature for basic hydrolysis). Carefully monitor the reaction progress to avoid prolonged reaction times. | Minimized decomposition and improved yield of the desired carboxylic acid. |
Logical Flow for Troubleshooting Ester Hydrolysis
Caption: Troubleshooting logic for ester hydrolysis.
N-Alkylation Reactions
Problem: Formation of multiple alkylated products.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Over-alkylation: The primary amine product is more nucleophilic than the starting material and reacts further with the alkylating agent to form secondary and tertiary amines, and potentially a quaternary ammonium salt. | Use a large excess of the amine starting material relative to the alkylating agent. Alternatively, use a protecting group strategy if mono-alkylation is desired and difficult to achieve directly. | Increased selectivity for the mono-alkylated product. |
| Reaction with the Thiophene Ring: Under certain conditions, electrophilic attack on the electron-rich thiophene ring might occur. | Use milder alkylating agents and reaction conditions. Ensure the reaction is performed under basic conditions to deprotonate the amino group and increase its nucleophilicity, favoring N-alkylation over C-alkylation. | Preferential N-alkylation and minimization of ring alkylation. |
Problem: Low reaction conversion.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Nucleophilicity of the Amine: The amino group may not be sufficiently nucleophilic. | Add a non-nucleophilic base to deprotonate the amine and increase its nucleophilicity. | Improved reaction rate and conversion. |
| Poor Leaving Group on the Alkylating Agent: | Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride). | Faster SN2 reaction and higher yield. |
Diazotization Reactions
Problem: Decomposition of the diazonium salt.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Instability at Higher Temperatures: Aryl diazonium salts are generally unstable and can decompose, sometimes explosively, at elevated temperatures. | Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction steps. Use the diazonium salt solution immediately after its preparation. | Minimized decomposition and safer handling of the reaction. |
| Unwanted Side Reactions: The diazonium salt can react with the solvent or other nucleophiles present in the reaction mixture. | Choose an appropriate solvent. For Sandmeyer reactions, the reaction is typically carried out in the presence of the corresponding copper(I) salt. | Higher yield of the desired product from the subsequent reaction. |
Problem: Formation of azo coupling products.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Reaction with Unreacted Starting Material: The formed diazonium salt can couple with the electron-rich starting amine. | Ensure complete conversion of the starting amine to the diazonium salt by using a slight excess of nitrous acid. Maintain a sufficiently acidic pH to keep the concentration of the free amine low. | Reduced formation of colored azo dye impurities. |
This technical support guide is intended to provide general guidance. Specific reaction outcomes can be highly dependent on the substrate, reagents, and reaction conditions. Always consult relevant literature and perform small-scale optimization experiments.
Technical Support Center: Purification of Methyl 4-amino-5-chlorothiophene-2-carboxylate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 4-amino-5-chlorothiophene-2-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Methyl 4-amino-5-chlorothiophene-2-carboxylate derivatives?
A1: The most prevalent and effective purification techniques for this class of compounds are column chromatography and recrystallization.[1] Column chromatography is highly versatile for separating complex mixtures, whereas recrystallization is excellent for achieving high purity of solid compounds. The choice between these methods depends on the nature and polarity of impurities, the scale of the purification, and the physical properties of the target compound.
Q2: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
A2: Decomposition on silica gel can be an issue with sensitive thiophene derivatives, particularly those with amine functionalities.[1] To mitigate degradation, you can deactivate the silica gel by using a mobile phase containing a small amount of a basic modifier, such as 0.5-2% triethylamine.[1][2] This neutralizes the acidic sites on the silica surface. Alternatively, using a different stationary phase like neutral alumina can be a viable option for acid-sensitive compounds.[1] Minimizing the time the compound spends on the column by running it as quickly as possible without compromising separation can also be beneficial.[1]
Q3: I am observing significant peak tailing during column chromatography. What is the cause and how can I fix it?
A3: Peak tailing is often caused by strong interactions between the basic amine group of the compound and the acidic silanol groups on the surface of the silica gel.[2] To improve the peak shape, you can add a small amount of a basic modifier, like triethylamine, to your eluent.[1][2] This will compete with your compound for the active sites on the silica, leading to more symmetrical peaks.
Q4: What are some common impurities I should be aware of during the synthesis and purification of Methyl 4-amino-5-chlorothiophene-2-carboxylate?
A4: If the compound is synthesized via the Gewald reaction, common impurities may include unreacted starting materials (ketone/aldehyde and active methylene compound), the intermediate from the Knoevenagel-Cope condensation, and potential dimerization byproducts.[3][4] The presence of polysulfide intermediates is also possible.[5]
Q5: How can I assess the purity of my final product?
A5: The purity of Methyl 4-amino-5-chlorothiophene-2-carboxylate derivatives can be effectively assessed using High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC.[6][7] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are also crucial for confirming the structure and identifying any residual impurities.[8]
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Troubleshooting & Optimization |
| Compound does not elute from the column | The eluent is not polar enough.[9] | Gradually increase the polarity of the eluent. For polar compounds, a methanol/dichloromethane system may be effective.[10] |
| The compound is strongly adsorbed to the stationary phase.[9] | For basic compounds on silica, add 0.5-2% triethylamine to the eluent to reduce strong interactions.[1][2] | |
| Poor separation of the desired compound from impurities | The solvent system lacks the necessary selectivity. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A combination of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[1] |
| The column is overloaded. | Use a larger column with a higher ratio of silica gel to the crude product (a general guideline is 50:1 to 100:1 by weight). | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| Compound streaks or "tails" during elution | The compound is interacting too strongly with the silica gel.[1] | Add a small amount of a polar modifier to the eluent, such as triethylamine for basic compounds.[1] |
Recrystallization
| Problem | Potential Cause | Troubleshooting & Optimization |
| No crystals form upon cooling | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. | |
| The compound "oils out" instead of crystallizing | The boiling point of the solvent may be higher than the melting point of the compound.[9] | Choose a solvent with a lower boiling point. |
| The solution is supersaturated with the compound or impurities.[1][9] | Re-heat the solution and add a small amount of additional solvent to decrease the saturation level, then allow it to cool slowly.[1] | |
| Low recovery of the purified product | The compound is too soluble in the chosen solvent, even at low temperatures.[9] | Test different solvents or use a co-solvent system to reduce solubility. Common solvents for aminothiophene derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexanes.[4][9] |
| Too much solvent was used during dissolution.[9] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To purify Methyl 4-amino-5-chlorothiophene-2-carboxylate derivatives from reaction byproducts and starting materials.
Materials:
-
Crude Methyl 4-amino-5-chlorothiophene-2-carboxylate
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (optional, as a modifier)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Methodology:
-
Solvent System Selection:
-
Develop a suitable solvent system using TLC. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or methanol in dichloromethane.[10]
-
The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
If peak streaking is observed on the TLC plate, add a small amount of triethylamine (e.g., 0.5%) to the developing solvent.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[1]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions.
-
Analyze each fraction by TLC to identify which fractions contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity crystalline Methyl 4-amino-5-chlorothiophene-2-carboxylate.
Materials:
-
Crude Methyl 4-amino-5-chlorothiophene-2-carboxylate
-
A range of potential recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, water)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
Methodology:
-
Solvent Screening (Small Scale):
-
Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes. An ideal solvent will dissolve the compound when hot.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of well-defined crystals. Solvents like ethanol and methanol are often good choices for aminothiophene derivatives.[9]
-
-
Dissolution (Large Scale):
-
Place the bulk of the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals. This can be done by air drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
-
Visualizations
Caption: A general experimental workflow for the purification of Methyl 4-amino-5-chlorothiophene-2-carboxylate derivatives.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. epfl.ch [epfl.ch]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
challenges in the scale-up of Methyl 4-amino-5-chlorothiophene-2-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 4-amino-5-chlorothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Methyl 4-amino-5-chlorothiophene-2-carboxylate?
A1: The most prevalent and industrially adaptable method is a variation of the Gewald three-component reaction.[1][2][3] This reaction involves the condensation of an α-chloro-β-ketoester, methyl cyanoacetate, and elemental sulfur, catalyzed by a base.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key scale-up challenges include:
-
Exothermic Reaction Control: The initial Knoevenagel condensation is often exothermic, requiring careful temperature management in large reactors to prevent runaway reactions and byproduct formation.
-
Intermediate Instability: The 2-aminothiophene product can be unstable under certain conditions, potentially leading to degradation or polymerization during workup and purification.
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Solid Handling: Dosing and handling elemental sulfur on a large scale can be challenging and requires specialized equipment to ensure safety and accurate stoichiometry.
-
Purification: Removal of impurities, unreacted starting materials, and byproducts often requires robust purification methods like recrystallization or column chromatography, which can be less efficient at scale. Aminothiophenes may also be prone to oxidation, leading to colored impurities.[4]
Q3: What are the typical impurities I might encounter?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., Michael addition products), over-chlorinated species, and degradation products resulting from the instability of the aminothiophene ring.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Failed Knoevenagel Condensation: This initial step is critical. The base may be inappropriate or degraded.[2] 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Verify Base Quality and Choice: Use a fresh, appropriate base such as morpholine or triethylamine. Consider a small-scale trial with just the ketoester and cyanoacetate to confirm condensation. 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and byproduct generation via TLC or HPLC. |
| Low Yield | 1. Incomplete Reaction: Reaction time may be insufficient. 2. Product Degradation: The aminothiophene intermediate may be degrading during a lengthy reaction or harsh workup. 3. Side Reactions: Suboptimal temperature or stoichiometry can lead to byproduct formation. | 1. Extend Reaction Time: Monitor the reaction progress and continue until starting materials are consumed. 2. Minimize Reaction/Workup Time: Once the reaction is complete, proceed with workup and purification promptly. Use mild acidic or basic conditions during extraction. 3. Optimize Stoichiometry and Temperature: Carefully control the molar ratios of reactants and maintain the optimal reaction temperature. |
| Product is Dark/Colored | 1. Oxidation: Aminothiophenes can oxidize when exposed to air, especially at elevated temperatures. 2. Polymerization: The product may be polymerizing under acidic or thermal stress. | 1. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Decolorization: Treat the crude product solution with activated carbon before recrystallization.[4] |
| Difficulty in Purification | 1. Streaking on Silica Gel: The amino group can interact with the acidic silica gel, causing streaking during column chromatography. 2. Oiling Out During Recrystallization: The product may have a melting point lower than the boiling point of the solvent, or there may be a high concentration of impurities. | 1. Modify Eluent: Add a small amount (0.5-1%) of a modifying agent like triethylamine (for basic compounds) to the eluent to suppress interaction with the silica.[4] 2. Solvent Selection: Choose a recrystallization solvent with a lower boiling point or use a co-solvent system. A preliminary purification step may be necessary. |
Experimental Protocols & Data
Proposed Synthesis via Gewald Reaction
A plausible synthetic route for Methyl 4-amino-5-chlorothiophene-2-carboxylate is a Gewald reaction using Methyl 4-chloro-3-oxobutanoate, Methyl cyanoacetate, and elemental sulfur.
Caption: Proposed Gewald synthesis route.
Detailed Experimental Protocol (Lab Scale)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add methanol (150 mL).
-
Reactant Addition: To the methanol, add Methyl 4-chloro-3-oxobutanoate (15.0 g, 0.1 mol), Methyl cyanoacetate (9.9 g, 0.1 mol), and finely powdered elemental sulfur (3.2 g, 0.1 mol).
-
Base Addition: Begin stirring the suspension and slowly add morpholine (8.7 g, 0.1 mol) dropwise over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. A precipitate may form. Pour the mixture into ice water (300 mL) and stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Representative Reaction Parameters (from related syntheses)
| Parameter | Value | Reference |
| Yield | 77% | (for a related aminothiophene diester) |
| Reaction Temperature | < 40°C (initial), then reflux | |
| Reaction Time | 1.5 - 3 hours | |
| Solvent | Methanol | |
| Base | Morpholine |
Note: This data is for a structurally related compound and should be used as a guideline for optimization.
Visualized Workflows
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields.
Logical Scale-Up Process Flow
Caption: Key stages in a scaled-up synthesis process.
References
preventing dimerization of Methyl 4-amino-5-chlorothiophene-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling and reaction of Methyl 4-amino-5-chlorothiophene-2-carboxylate, with a focus on preventing its dimerization.
Frequently Asked Questions (FAQs)
Q1: My solution of Methyl 4-amino-5-chlorothiophene-2-carboxylate is changing color (e.g., turning yellow or brown). What is happening?
A1: Color change is a common indicator of degradation, likely due to oxidation and subsequent dimerization or polymerization of the aminothiophene derivative. The amino group makes the thiophene ring electron-rich and susceptible to oxidation by atmospheric oxygen.[1]
Q2: What is dimerization and why is it a problem?
A2: Dimerization is a chemical process where two identical molecules (monomers) combine to form a single new molecule (a dimer). For Methyl 4-amino-5-chlorothiophene-2-carboxylate, this can occur through several pathways, including oxidative coupling or Diels-Alder reactions of oxidized intermediates.[2][3][4] Dimerization is problematic as it consumes your starting material, reduces the yield of your desired product, and introduces impurities that can be difficult to separate.
Q3: What are the primary factors that promote the dimerization of this compound?
A3: The primary factors that can induce dimerization include:
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Exposure to Oxygen: The amino group activates the thiophene ring, making it prone to oxidation, which can initiate dimerization.[1][2]
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Exposure to Light: Photochemical energy can promote the formation of reactive intermediates that lead to dimerization.[5][6]
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Elevated Temperatures: Higher temperatures can accelerate the rate of both oxidation and subsequent dimerization reactions.
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Presence of Trace Metals: Metal ions can catalyze oxidation reactions.
Q4: How can I prevent or minimize dimerization during my experiments?
A4: To minimize dimerization, it is crucial to control the experimental environment. Key strategies include:
-
Work under an Inert Atmosphere: Conduct all manipulations of the compound under a nitrogen or argon atmosphere to exclude oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing solvents by sparging with an inert gas or by freeze-pump-thaw cycles is recommended.
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Protect from Light: Use amber-colored glassware or wrap your reaction vessels in aluminum foil to prevent photo-induced reactions.
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Control Temperature: Perform reactions at the lowest effective temperature and store the compound at low temperatures (see storage recommendations).
-
Use of Inhibitors/Antioxidants: Consider adding a small amount of a radical inhibitor, such as Butylated Hydroxytoluene (BHT), to quench radical-mediated dimerization pathways.[1][7][8]
Q5: What are the best practices for storing Methyl 4-amino-5-chlorothiophene-2-carboxylate?
A5: For long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures, preferably at -20°C. The container should be protected from light.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant decrease in starting material with the appearance of higher molecular weight impurities in TLC or LC-MS analysis. | Dimerization or polymerization of the starting material. | - Rerun the reaction under a strict inert atmosphere (N₂ or Ar).- Use freshly degassed solvents.- Protect the reaction from light by covering the flask with aluminum foil.- Lower the reaction temperature if the protocol allows.- Consider adding a radical inhibitor like BHT (0.01-0.1 mol%).[7][8] |
| The reaction mixture or purified compound rapidly changes color upon standing in air. | The compound is highly sensitive to air oxidation. | - Handle the compound exclusively in a glovebox or under a positive pressure of inert gas.- Store the purified compound under an inert atmosphere at low temperatures immediately after isolation. |
| Low yield of the desired product in a reaction where the aminothiophene is a reactant. | Dimerization is competing with the desired reaction pathway. | - Add the Methyl 4-amino-5-chlorothiophene-2-carboxylate solution slowly to the reaction mixture containing the other reagents to keep its instantaneous concentration low.- Ensure all reagents and solvents are free of oxidizing impurities. |
| Difficulty in purifying the product due to closely eluting, colored impurities. | The impurities are likely dimers or oligomers of the starting material. | - Optimize the chromatography conditions. A small amount of a weak acid (e.g., 0.1% acetic acid) in the eluent can sometimes improve the separation of acidic or basic compounds on silica gel.[9]- If the product is stable, consider recrystallization to remove impurities.[9] |
Experimental Protocols
Protocol 1: General Handling Procedure for Methyl 4-amino-5-chlorothiophene-2-carboxylate
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Preparation: Before handling the compound, ensure you have a source of inert gas (nitrogen or argon) with a manifold or Schlenk line. All glassware should be oven-dried and cooled under an inert atmosphere.
-
Solvent Degassing: Degas all solvents to be used by sparging with nitrogen or argon for at least 30 minutes or by using three freeze-pump-thaw cycles.
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Weighing and Transfer: If possible, weigh the solid compound in a glovebox. If a glovebox is not available, weigh it quickly in the open and immediately place it in a flask that can be purged with an inert gas. For transfers, use cannula techniques for solutions.
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Reaction Setup: Set up the reaction in a flask equipped with a magnetic stirrer and a septum. Maintain a positive pressure of inert gas throughout the experiment. Protect the reaction vessel from light.
-
Work-up and Purification: Conduct the reaction work-up and purification steps as quickly as possible. If performing column chromatography, use degassed solvents and consider adding a small amount of a stabilizer like BHT to the solvent system if compatible with your desired product.
-
Storage: After isolation, dry the purified compound under high vacuum and store it immediately in a sealed vial under an inert atmosphere in a freezer.
Protocol 2: Use of an Antioxidant Inhibitor
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Inhibitor Selection: Butylated hydroxytoluene (BHT) is a common and effective radical scavenger.[1][7][8]
-
Concentration: Prepare a stock solution of BHT in your reaction solvent. The final concentration of BHT in the reaction mixture should typically be between 0.01 and 0.1 mol%.
-
Procedure: Add the calculated amount of the BHT stock solution to your reaction mixture before adding the Methyl 4-amino-5-chlorothiophene-2-carboxylate.
-
Considerations: Ensure that BHT will not interfere with your desired reaction or purification. BHT is relatively non-polar and can often be separated from more polar products by column chromatography.
Visualizing Dimerization Pathways
The dimerization of Methyl 4-amino-5-chlorothiophene-2-carboxylate can be postulated to occur through several mechanisms, primarily initiated by oxidation.
Caption: Plausible pathways for the dimerization of Methyl 4-amino-5-chlorothiophene-2-carboxylate.
The following workflow illustrates the recommended steps for handling the compound to prevent dimerization.
Caption: Recommended experimental workflow for handling Methyl 4-amino-5-chlorothiophene-2-carboxylate.
References
- 1. echemi.com [echemi.com]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving 2-Aminothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-aminothiophenes. The information is tailored for researchers, scientists, and professionals in drug development.
Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Gewald reaction is resulting in a low or no yield of the desired 2-aminothiophene. What are the possible causes and solutions?
A1: Low or no product yield in a Gewald reaction can stem from several factors related to the initial condensation, sulfur reactivity, or starting material properties.
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Inefficient Knoevenagel-Cope Condensation: This initial step is critical.
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Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base or a different class of base may be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[1]
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Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1]
-
-
Poor Sulfur Solubility or Reactivity:
-
Steric Hindrance:
-
Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.
-
-
Incorrect Stoichiometry:
-
Reagent Purity: Ensure all starting materials are pure and dry.
-
Accurate Measurement: Precisely measure all reagents according to the protocol.
-
Q2: My reaction mixture contains significant amounts of byproducts, complicating purification. What are these byproducts and how can I mitigate their formation?
A2: The most common byproduct is a dimer of the Knoevenagel-Cope condensation intermediate.[2]
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Dimerization: The α,β-unsaturated nitrile intermediate can undergo self-condensation, especially if the subsequent reaction with sulfur is slow.
-
Mitigation: To minimize dimerization, ensure that the sulfur is sufficiently reactive and that the reaction conditions (temperature and base) favor the cyclization step.[1] Adjusting the concentration of reactants or the rate of reagent addition can also help.[1] In some cases, the dimer can be isolated and even converted to the desired 2-aminothiophene under suitable reaction conditions.[2]
-
Q3: I am having difficulty purifying my 2-aminothiophene product. What are the recommended purification methods?
A3: The purification strategy depends on the physical state of your product and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[1] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]
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Silica Gel Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is a viable option. Various solvent systems can be employed, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
Data Presentation: Optimizing Gewald Reaction Yields
The following tables summarize quantitative data on the impact of reaction conditions and substrate choice on the yield of 2-aminothiophenes in the Gewald synthesis.
Table 1: Comparison of Classical vs. Microwave-Assisted Gewald Reaction
| Product X | Yield (%) - Classical Conditions | Yield (%) - Microwave Reaction |
| CO2Me | 55 | 82 |
| CONH2 | 78 | 78 |
| CONHPh | 55 | 87 |
| CO-t-Bu | - | 81 |
Table 2: Yields for the Two-Step Gewald Procedure with Various Ketones
| R1 / R2 | X | Yield (%) |
| Ph / Me | CN | 65 |
| Ph / Me | CO2Et | 70 |
| 4-Cl-Ph / Me | CN | 72 |
| 4-MeO-Ph / Me | CN | 68 |
| Cyclohexyl | CN | 75 |
Experimental Protocols: Gewald Synthesis
General One-Pot Procedure:
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To a stirred solution of the ketone (1.0 eq) and the active methylene nitrile (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).
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Add the base (e.g., morpholine, piperidine, or triethylamine) catalytically or in stoichiometric amounts.
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Heat the reaction mixture, typically at 40-60°C, and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration and wash with a cold solvent like ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Two-Step Procedure for Sterically Hindered Ketones:
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Step 1: Synthesis of the α,β-unsaturated nitrile: Perform a Knoevenagel-Cope condensation of the ketone with the active methylene nitrile using a suitable base and solvent. Isolate and purify the resulting α,β-unsaturated nitrile.
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Step 2: Thiophene formation: React the purified α,β-unsaturated nitrile with elemental sulfur and a base in a suitable solvent to form the desired 2-aminothiophene.
Mandatory Visualizations
Caption: Experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Caption: Troubleshooting logic for low yield in Gewald synthesis.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a method for preparing substituted thiophenes, often 3-hydroxy-2-thiophenecarboxylic acid derivatives, from the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or other suitable precursors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Fiesselmann synthesis is not proceeding as expected. What are some common issues?
A1: Common problems in the Fiesselmann synthesis often relate to the reactivity of the starting materials and the reaction conditions.
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Low Reactivity of Starting Materials: Ensure the purity of your thioglycolic acid derivative and the acetylenic ester. The reaction is base-catalyzed, so the choice and amount of base (e.g., sodium ethoxide) are critical.
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Side Reactions: Undesired side reactions can occur, such as polymerization of the acetylenic ester or decomposition of the thioglycolic acid derivative. Controlling the reaction temperature and the rate of addition of reagents can help minimize these.
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Incomplete Cyclization: The final cyclization step to form the thiophene ring may be slow. Ensure that the reaction is allowed to proceed for a sufficient amount of time, and that the temperature is appropriate for the specific substrates.
Q2: How can I purify the products of a Fiesselmann synthesis?
A2: Purification methods are similar to those for other organic compounds.
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Extraction and Crystallization: After neutralizing the reaction mixture, the product can often be extracted into an organic solvent. Subsequent removal of the solvent and recrystallization from a suitable solvent system can yield the pure thiophene derivative.
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Chromatography: If the product is an oil or if crystallization is ineffective, silica gel column chromatography is a standard purification technique.
Experimental Protocols: Fiesselmann Synthesis
General Procedure:
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Prepare a solution of a suitable base (e.g., sodium ethoxide in ethanol).
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Cool the solution in an ice bath and slowly add the thioglycolic acid derivative.
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To this mixture, add the α,β-acetylenic ester dropwise while maintaining a low temperature.
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After the addition is complete, allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC.
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Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid).
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Extract the product with an appropriate organic solvent.
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Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the Fiesselmann thiophene synthesis.
Characterization of Byproducts
In the Gewald synthesis, a common byproduct is the dimer of the α,β-unsaturated nitrile intermediate. Characterization of this and other impurities is crucial for troubleshooting.
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for identifying byproducts. The dimer will have a distinct set of signals compared to the desired 2-aminothiophene. For example, the aromatic protons of the thiophene ring will be absent in the dimer's spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the byproduct, which for the dimer will be twice that of the α,β-unsaturated nitrile intermediate.
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Infrared (IR) Spectroscopy: The IR spectrum of the dimer will show characteristic nitrile (C≡N) and alkene (C=C) stretches, but will lack the N-H stretches of the primary amine in the desired product.
Example Spectroscopic Data for a 2-Aminothiophene Derivative:
-
1H NMR (400 MHz, DMSO-d6) δ: 9.49 (s, 1H, NH), 7.17–7.10 (m, 4H, Ar-H), 7.04 (d, J = 5.8 Hz, 1H, thiophene-H), 6.82 (d, J = 5.8 Hz, 1H, thiophene-H), 2.26 (s, 3H, CH3).
-
13C NMR (100 MHz, DMSO-d6) δ: 159.8, 139.9, 131.7, 129.8, 126.2, 118.3, 115.8, 112.5, 90.2, 20.3.
-
HRMS (EI) calc. for C12H10N2S+: 214.0565, found 214.0564.[3]
References
Technical Support Center: Workup Procedure for Methyl 4-amino-5-chlorothiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions for the workup procedure of reactions involving Methyl 4-amino-5-chlorothiophene-2-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workup of Methyl 4-amino-5-chlorothiophene-2-carboxylate.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Precipitation | The product is highly soluble in the current solvent system. | Try adding a non-polar solvent (e.g., hexanes, heptane) as an anti-solvent to induce precipitation. Cool the solution in an ice bath to further decrease solubility. |
| The pH of the aqueous phase is not optimal for product insolubility. | Adjust the pH of the solution. The amino group may be protonated at low pH, increasing water solubility. Try neutralizing the solution carefully. | |
| Oily Product Instead of Solid | Presence of impurities or residual solvent. | Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, purify by column chromatography. |
| The product may have a low melting point. | Cool the flask in an ice bath and scratch the inside with a glass rod to provide a nucleation site for crystallization. | |
| Product Contaminated with Starting Materials | Incomplete reaction. | Monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS) before initiating the workup. |
| Inefficient extraction. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers for washing. | |
| Discolored Product (e.g., brown, black) | Oxidation of the amino group or other sensitive functionalities. | Work up the reaction under an inert atmosphere (e.g., nitrogen, argon). Use degassed solvents. |
| Thermal decomposition. | Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. | |
| Poor Separation During Liquid-Liquid Extraction | Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Final Product has Low Purity by HPLC/NMR | Co-precipitation of byproducts or impurities. | Recrystallize the crude product from a suitable solvent system. Common solvents for similar compounds include ethanol/water mixtures or ethyl acetate/hexanes.[1][2] |
| Hydrolysis of the methyl ester to the carboxylic acid. | Avoid strongly acidic or basic conditions during the workup. Wash the organic layer with a mild base like sodium bicarbonate solution to remove any acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a reaction yielding Methyl 4-amino-5-chlorothiophene-2-carboxylate?
A1: A typical workup involves quenching the reaction mixture, followed by extraction, washing, drying, and purification. After the reaction is complete, it is often cooled to room temperature and may be quenched by adding water or a saturated aqueous solution like sodium bicarbonate. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine to remove inorganic impurities. The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography.
Q2: What are the best solvents for extracting Methyl 4-amino-5-chlorothiophene-2-carboxylate?
A2: Ethyl acetate and dichloromethane are commonly used solvents for extracting thiophene derivatives and should be effective for this compound. The choice of solvent may depend on the specific reaction mixture and impurities present.
Q3: How can I purify the crude Methyl 4-amino-5-chlorothiophene-2-carboxylate?
A3: Recrystallization is a common and effective method for purifying solid organic compounds. For similar thiophene derivatives, solvent systems like ethanol/water or ethyl acetate/hexanes have been used.[1][2] If recrystallization is ineffective or the product is an oil, silica gel column chromatography is the recommended alternative.
Q4: My final product appears to be the carboxylic acid instead of the methyl ester. What could have happened?
A4: The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, especially if heated. If your reaction or workup involved strong acids or bases (like NaOH or HCl), or prolonged heating in the presence of water, the ester may have been cleaved to form the corresponding carboxylic acid. To avoid this, use mild conditions and neutral washes during the workup.
Q5: The amino group on my thiophene ring seems to be reacting during the workup. How can I prevent this?
A5: The amino group can be sensitive to oxidation and may react with acidic reagents. To prevent unwanted side reactions, it is advisable to perform the workup under an inert atmosphere (N₂ or Ar) and use degassed solvents. Avoid strong acids if possible, or use a protecting group strategy for the amine if it is incompatible with the reaction or workup conditions.
Experimental Protocols
General Workup Procedure
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. If the reaction was conducted under acidic or basic conditions, carefully neutralize it. For instance, if the reaction is acidic, slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Washing: Combine the organic extracts and wash sequentially with water (1 x 50 mL) and then brine (1 x 50 mL) to remove water-soluble impurities.
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Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator at a moderate temperature (typically not exceeding 40-50 °C) to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If the product is an oil or fails to crystallize, purify using silica gel column chromatography.
Visual Workflow
Caption: Experimental workflow for the workup and purification of Methyl 4-amino-5-chlorothiophene-2-carboxylate.
References
Technical Support Center: Deprotection Strategies for Methyl 4-amino-5-chlorothiophene-2-carboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the deprotection of N-protected Methyl 4-amino-5-chlorothiophene-2-carboxylate derivatives. The guidance is intended for researchers, scientists, and drug development professionals.
Deprotection of N-Acyl Derivatives (e.g., Acetyl, Benzoyl)
The deprotection of N-acyl groups on the electron-deficient 4-aminothiophene ring typically involves acidic or basic hydrolysis. The primary challenge is to achieve selective deprotection of the amide without cleaving the methyl ester at the 2-position.
FAQs: N-Acyl Deprotection
Q1: What are the standard conditions for N-deacylation of Methyl 4-acylamino-5-chlorothiophene-2-carboxylate?
A1: Standard conditions involve either acidic or basic hydrolysis. Basic hydrolysis using reagents like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., methanol, THF) is common.[1] Acidic hydrolysis is typically performed with strong acids like HCl or H₂SO₄ in an aqueous medium.
Q2: Which is preferred for this substrate, acidic or basic hydrolysis?
A2: Basic hydrolysis is often preferred as it is less likely to cause degradation of the electron-rich thiophene ring compared to harsh acidic conditions. However, careful control of the reaction conditions is crucial to minimize concurrent hydrolysis of the methyl ester.
Q3: Can I selectively deprotect the N-acyl group in the presence of the methyl ester?
A3: Yes, selectivity can be achieved by using milder conditions. For basic hydrolysis, using a stoichiometric amount of base at lower temperatures can favor N-deacylation over ester saponification. For acidic hydrolysis, carefully controlling the acid concentration and reaction time is key.[2][3]
Q4: Are there any milder, non-hydrolytic methods for N-deacetylation?
A4: Yes, for N-acetyl groups, methods using reagents like Schwartz's reagent (zirconocene hydrochloride) have been shown to be mild and chemoselective, tolerating other functional groups like esters.[4][5] Another approach involves treatment with thionyl chloride and pyridine followed by hydrolysis.[6]
Troubleshooting Guide: N-Acyl Deprotection
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reagent, short reaction time, or low temperature. | Increase the equivalents of acid/base, prolong the reaction time, or gradually increase the temperature while monitoring the reaction by TLC or LC-MS. |
| Ester Hydrolysis (Saponification) | Reaction conditions are too harsh (e.g., high concentration of base, high temperature, long reaction time). | Use a milder base (e.g., LiOH instead of NaOH).[1] Reduce the reaction temperature and the number of equivalents of the base. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Ring Degradation | The thiophene ring is sensitive to strong acidic conditions. | Prefer basic hydrolysis or milder, non-hydrolytic methods. If acid is necessary, use it at a lower concentration and temperature. |
| Low Yield | Product degradation or incomplete reaction. | Optimize reaction conditions by systematically varying the base/acid, solvent, temperature, and reaction time. Ensure the starting material is pure. |
Experimental Protocol: Basic N-Deacetylation
-
Preparation : Dissolve the N-acetylated Methyl 4-amino-5-chlorothiophene-2-carboxylate derivative in a mixture of methanol and water (e.g., 3:1 v/v).
-
Reagent Addition : Add 1.1 equivalents of lithium hydroxide monohydrate to the solution at 0 °C.
-
Reaction : Stir the mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up : Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1N HCl) to pH ~7.
-
Extraction : Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Deprotection of N-Carbamate Derivatives (Boc & Cbz)
N-Carbamate protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are widely used. Their deprotection strategies differ significantly.
N-Boc Deprotection
The Boc group is typically removed under acidic conditions.
FAQs: N-Boc Deprotection
Q1: What are the standard conditions for Boc deprotection on this thiophene derivative?
A1: The most common method is treatment with trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM).[7] A solution of 20-50% TFA in DCM is typically used. Another common reagent is 4M HCl in dioxane.[8]
Q2: How can I avoid potential side reactions during Boc deprotection?
A2: The electron-rich thiophene ring can be susceptible to side reactions under strongly acidic conditions. Using scavengers like triethylsilane (TES) or anisole can help to trap the reactive tert-butyl cation generated during the deprotection, preventing alkylation of the thiophene ring.
Q3: What should I do if the deprotection is incomplete?
A3: Incomplete deprotection can be due to insufficient acid strength, short reaction time, or steric hindrance.[7] You can try increasing the concentration of TFA, extending the reaction time, or switching to a stronger acid system like HCl in dioxane. Gentle heating might be necessary for very stubborn cases, but should be done with caution to avoid degradation.
Troubleshooting Guide: N-Boc Deprotection
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or reaction time.[7] | Increase the concentration of TFA (e.g., from 20% to 50%) or switch to 4M HCl in dioxane.[8] Extend the reaction time and monitor by TLC/LC-MS. |
| Formation of t-butylated byproducts | The reactive t-butyl cation alkylates the thiophene ring or other nucleophilic sites. | Add a scavenger such as triethylsilane (TES), thioanisole, or anisole to the reaction mixture. |
| Product Degradation | The substrate is sensitive to prolonged exposure to strong acid. | Use the minimum effective concentration of acid and reaction time. Perform the reaction at a lower temperature (e.g., 0 °C). |
| Difficult Work-up | Residual TFA can be difficult to remove. | After reaction completion, co-evaporate the crude product with a non-polar solvent like toluene to azeotropically remove residual TFA. |
Experimental Protocol: Acidic N-Boc Deprotection
-
Preparation : Dissolve the N-Boc protected Methyl 4-amino-5-chlorothiophene-2-carboxylate derivative in dichloromethane (DCM).
-
Reagent Addition : Add an equal volume of trifluoroacetic acid (TFA) to the solution at 0 °C (for a 50% TFA/DCM solution).
-
Reaction : Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up : Concentrate the reaction mixture under reduced pressure.
-
Purification : Redissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry the organic phase, and concentrate. Purify the crude product by column chromatography or crystallization.
N-Cbz Deprotection
The Cbz group is commonly removed by catalytic hydrogenation, but this can be problematic for substrates containing halogen substituents.
FAQs: N-Cbz Deprotection
Q1: What is the most common method for Cbz deprotection?
A1: The most common method is catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.[9]
Q2: Is catalytic hydrogenation suitable for Methyl 4-(Cbz-amino)-5-chlorothiophene-2-carboxylate?
A2: It can be challenging. The chloro-substituent on the thiophene ring is susceptible to hydrodehalogenation (reduction) under standard catalytic hydrogenation conditions. This would lead to the undesired dechlorinated product.
Q3: What are the alternatives to catalytic hydrogenation for Cbz deprotection on this substrate?
A3: To avoid dechlorination, non-reductive methods are preferred. These include:
-
Acidic Cleavage : Using strong acids like HBr in acetic acid, although this can be harsh. Milder conditions like AlCl₃ in hexafluoroisopropanol (HFIP) are also an option.[9]
-
Nucleophilic Cleavage : Reagents like 2-mercaptoethanol in the presence of a base can effectively cleave the Cbz group under mild conditions.[10][11]
-
Transfer Hydrogenolysis : This method uses a hydrogen donor like ammonium formate or formic acid with a Pd/C catalyst. It is often milder and can sometimes offer better selectivity over direct hydrogenation, but dechlorination may still be a risk.[12][13]
Troubleshooting Guide: N-Cbz Deprotection
| Issue | Possible Cause | Suggested Solution |
| Dechlorination of the Thiophene Ring | The catalytic hydrogenation conditions are too harsh, leading to reduction of the C-Cl bond. | Avoid direct catalytic hydrogenation. Use non-reductive methods like acidic or nucleophilic cleavage.[9][10] If transfer hydrogenolysis is attempted, use milder hydrogen donors and monitor the reaction carefully for byproduct formation.[13] |
| Incomplete Reaction (Catalytic Hydrogenation) | The catalyst is poisoned, often by the sulfur atom in the thiophene ring. | Increase the catalyst loading or use a catalyst poison-resistant variant if available. However, for this substrate, switching to a non-hydrogenation method is the better approach. |
| Formation of N-benzyl byproduct | Incomplete reaction or stalling during catalytic hydrogenation.[9] | This is another reason to favor non-hydrogenation methods for this particular substrate. |
| Harsh Conditions for Acidic Cleavage | Strong acids like HBr/AcOH can cause degradation of the thiophene ring or hydrolysis of the ester. | Use milder acidic conditions (e.g., AlCl₃/HFIP).[9] Alternatively, use the nucleophilic cleavage method which is generally milder.[11] |
Experimental Protocol: Nucleophilic N-Cbz Deprotection
-
Preparation : Dissolve the N-Cbz protected Methyl 4-amino-5-chlorothiophene-2-carboxylate derivative in N,N-dimethylacetamide (DMA).
-
Reagent Addition : Add potassium phosphate tribasic (K₃PO₄) followed by 2-mercaptoethanol.[10]
-
Reaction : Heat the reaction mixture to around 75 °C and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature and dilute with water.
-
Extraction : Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary
The following table summarizes common deprotection strategies for various amine protecting groups, with a focus on their suitability for the sensitive Methyl 4-amino-5-chlorothiophene-2-carboxylate scaffold.
| Protecting Group | Deprotection Method | Reagents | Typical Reaction Time | Yield | Key Advantages | Potential Issues for Substrate |
| Acetyl (Ac) | Basic Hydrolysis | LiOH, MeOH/H₂O | 2-4 h | Good-High | Mild conditions | Potential for ester hydrolysis.[1] |
| Acetyl (Ac) | Acidic Hydrolysis | HCl or H₂SO₄, H₂O | Variable | Moderate-High | Simple procedure | Potential for ring degradation and ester hydrolysis.[3] |
| Boc | Acidic Cleavage | 20-50% TFA in DCM | 1-2 h | High | Clean reaction, volatile byproducts | Potential for t-butylation of the thiophene ring.[7] |
| Boc | Acidic Cleavage | 4M HCl in Dioxane | 1-3 h | High | Often cleaner than TFA | Can be harsh; potential for side reactions.[8] |
| Cbz | Catalytic Hydrogenation | H₂, Pd/C | 2-16 h | High | Clean byproducts (toluene, CO₂) | High risk of dechlorination. [9] |
| Cbz | Transfer Hydrogenolysis | HCOONH₄, Pd/C | 0.5-2 h | High | Safer than H₂ gas | Potential for dechlorination remains.[13] |
| Cbz | Acidic Cleavage | HBr/AcOH | 1-4 h | Moderate-High | Non-reductive | Harsh conditions, potential for degradation.[9] |
| Cbz | Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | 2-6 h | Good-High | Mild, non-reductive, good for sensitive substrates | Requires heating.[10][11] |
Visualizations
Deprotection Strategy Selection Workflow
Caption: Workflow for selecting a deprotection strategy.
Troubleshooting Logic for Incomplete Deprotection
Caption: Troubleshooting logic for incomplete deprotection reactions.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. pediaa.com [pediaa.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
Validation & Comparative
A Comparative Guide to Thiophene Building Blocks: Featuring Methyl 4-amino-5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, prized for their versatile reactivity and presence in numerous FDA-approved drugs.[1][2][3] This guide provides a comparative analysis of Methyl 4-amino-5-chlorothiophene-2-carboxylate against other common thiophene building blocks, offering insights into their synthetic utility and potential applications in drug discovery.
Overview of Thiophene Building Blocks
Thiophenes are five-membered aromatic heterocycles containing a sulfur atom. Their electron-rich nature makes them more reactive than benzene in electrophilic aromatic substitution.[2] The substitution pattern on the thiophene ring dramatically influences its physical properties, reactivity, and biological activity. This guide will focus on a selection of aminothiophene and halothiophene derivatives, which are particularly valuable for introducing diversity in drug candidates.
Table 1: Physicochemical Properties of Selected Thiophene Building Blocks
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Methyl 4-amino-5-chlorothiophene-2-carboxylate | C₆H₆ClNO₂S | 191.64 | N/A | N/A | |
| Methyl 2-aminothiophene-3-carboxylate | C₆H₇NO₂S | 157.19 | N/A | 78-82 | |
| Methyl 3-aminothiophene-2-carboxylate | C₆H₇NO₂S | 157.19 | N/A | 65-68 | |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | 149-151 | -10 | |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | 155-158 | -10 | |
| 2-Chlorothiophene | C₄H₃ClS | 118.58 | 128 | -72 |
Comparative Reactivity in Key Synthetic Transformations
The utility of a building block is defined by its reactivity in common synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern medicinal chemistry for constructing C-C and C-N bonds, respectively.[4][5][6]
Suzuki-Miyaura Coupling
Table 2: Qualitative Reactivity Comparison in Suzuki-Miyaura Coupling
| Thiophene Building Block | Halogen | Position of Halogen | Expected Reactivity | Typical Catalyst |
| Methyl 4-amino-5-chlorothiophene-2-carboxylate | Chloro | 5 | Moderate | Pd(dppf)Cl₂, Pd(PCy₃)₂ |
| 2-Bromothiophene | Bromo | 2 | High | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| 3-Bromothiophene | Bromo | 3 | Moderate to High | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| 2-Chlorothiophene | Chloro | 2 | Moderate | Pd(PCy₃)₂, Pd(OAc)₂/SPhos |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor. The chloro-substituent on Methyl 4-amino-5-chlorothiophene-2-carboxylate would likely necessitate the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, to achieve efficient coupling.[4][7] The presence of the amino group on the thiophene ring may also influence the reaction, potentially requiring protection or careful selection of reaction conditions to avoid side reactions.
Table 3: Qualitative Reactivity Comparison in Buchwald-Hartwig Amination
| Thiophene Building Block | Halogen | Position of Halogen | Expected Reactivity | Typical Ligands |
| Methyl 4-amino-5-chlorothiophene-2-carboxylate | Chloro | 5 | Moderate | XPhos, SPhos, BrettPhos |
| 2-Bromothiophene | Bromo | 2 | High | BINAP, DPPF |
| 3-Bromothiophene | Bromo | 3 | Moderate to High | BINAP, DPPF |
| 2-Chlorothiophene | Chloro | 2 | Moderate | XPhos, SPhos |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks. Below are representative protocols for the synthesis of aminothiophenes via the Gewald reaction and a general procedure for a Suzuki-Miyaura cross-coupling reaction.
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 equiv.), the α-cyanoester (e.g., ethyl cyanoacetate, 1.0 equiv.), and elemental sulfur (1.1 equiv.).
-
Add a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF).
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 equiv.).
-
Stir the reaction mixture at 40-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling of a Chlorothiophene Derivative
This protocol provides a general method for the palladium-catalyzed cross-coupling of a chlorothiophene with an arylboronic acid.
Protocol:
-
To an oven-dried Schlenk flask, add the chlorothiophene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent, such as toluene, 1,4-dioxane, or a mixture thereof.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery: Thiophene-Based Kinase Inhibitors
Substituted thiophenes are prominent scaffolds in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding site of these enzymes.[8] The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for drug development.[9][10]
Synthetic Pathway to Thieno[3,2-d]pyrimidines
Methyl 4-amino-5-chlorothiophene-2-carboxylate is a valuable precursor for the synthesis of thieno[3,2-d]pyrimidines, a privileged scaffold in many kinase inhibitors, including the PI3K inhibitor GDC-0941 (Pictilisib).[11]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. apexbt.com [apexbt.com]
A Comparative Guide to Starting Materials for Thieno[2,3-d]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The efficient synthesis of this bicyclic heterocycle is paramount for drug discovery and development. This guide provides a comparative overview of alternative starting materials for the synthesis of thieno[2,3-d]pyrimidines, focusing on two primary strategies: construction from a thiophene precursor and annulation of a thiophene ring onto a pyrimidine core. We present quantitative data from the literature, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways to aid in the selection of the most suitable route for your research needs.
Route 1: Synthesis Starting from Thiophene Precursors
This is the most prevalent and versatile approach for the synthesis of thieno[2,3-d]pyrimidines. The general strategy involves the initial construction of a substituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring. The Gewald reaction is a powerful and widely used one-pot multicomponent reaction for the synthesis of the key 2-aminothiophene intermediates.
The Gewald Reaction: A Gateway to 2-Aminothiophenes
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][2][3] This reaction provides a straightforward entry to highly functionalized 2-aminothiophenes.
Quantitative Comparison of Starting Materials for the Thiophene Route
The following table summarizes various starting materials and conditions for the synthesis of thieno[2,3-d]pyrimidines starting from thiophene precursors. It is important to note that direct comparison of yields can be challenging due to the synthesis of different final derivatives under varied conditions.
| Starting Thiophene Precursor | Cyclization Reagent | Key Reaction Conditions | Product Type | Reported Yield (%) | Reference |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | Formamide | Microwave irradiation | 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine | High | [4] |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | Urea | Microwave irradiation | 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | High | [4] |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Aryl isocyanates | Base-catalyzed cyclocondensation | 3-Aryl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | - | [5] |
| 2-Aminothiophene-3-carbonitrile derivatives | Acyl chlorides | Reflux in 1,4-dioxane with HCl | Thieno[2,3-d]pyrimidin-4-one derivatives | - | [6] |
| 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | DMF-DMA, then anilines | Microwave irradiation (amination), then condensation | N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines | 41-84 | [6] |
| Methyl 2-aminothiophene-3-carboxylate | Urea | Heat at 200°C | Thieno[2,3-d]pyrimidine-2,4-diol | 65 | [7] |
Experimental Protocols: Thiophene Route
Protocol 1: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile via Gewald Reaction [8]
-
To a 50 mL round-bottom flask, add tetrahydropyran-4-one (1.00 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (10 mL).
-
Slowly add triethylamine (1.01 g, 10 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Wash the filter cake with ethanol to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure light pink product.
-
Reported Yield: 75%
Protocol 2: Synthesis of N-Aryl-thieno[2,3-d]pyrimidin-4-amines via Dimroth Rearrangement [6]
-
Step A: Formation of the amidine intermediate:
-
In a microwave tube, combine 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (1.80 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 4.17 mL, 25 mmol).
-
Seal the tube and irradiate in a microwave reactor at 200 W and 70°C for 20 minutes.
-
After cooling, the resulting intermediate, N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide, is obtained in high yield (95%) and can be used in the next step without further purification.
-
-
Step B: Cyclization with anilines:
-
In a microwave tube, add the amidine intermediate from Step A (4.25 mmol) and the desired aniline (5.1 mmol).
-
Seal the tube and irradiate in a microwave reactor at 200 W and 150°C for 1 hour.
-
After cooling, purify the reaction mixture by column chromatography to obtain the final N-aryl-thieno[2,3-d]pyrimidin-4-amine derivative.
-
Reported Yields: 41-84% depending on the aniline used.
-
Route 2: Synthesis Starting from Pyrimidine Precursors
An alternative, though less common, approach is to start with a functionalized pyrimidine ring and construct the fused thiophene ring.[6][9] This strategy can be advantageous when substituted pyrimidines are readily available.
Quantitative Comparison of Starting Materials for the Pyrimidine Route
The data for this route is less extensive in the literature compared to the thiophene-based approach. The following table provides an example of this synthetic strategy.
| Starting Pyrimidine Precursor | Reagents | Key Reaction Conditions | Product | Reported Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Ethyl 2-mercaptoacetate, Base | Alkaline conditions | 2-Amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester | - | [6] |
Experimental Protocol: Pyrimidine Route
Protocol 3: Synthesis of 2-Amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester [6]
Detailed experimental conditions for this specific reaction are not extensively reported in the provided search results, but the general transformation involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethyl 2-mercaptoacetate in the presence of a suitable base. The reaction proceeds via an initial nucleophilic substitution of one of the chloro groups by the thiol, followed by an intramolecular condensation to form the thiophene ring.
Comparison of the Synthetic Routes
| Feature | Route 1: Thiophene Precursor | Route 2: Pyrimidine Precursor |
| Versatility | High. A wide variety of substituted 2-aminothiophenes can be synthesized via the Gewald reaction, allowing for diverse functionalization of the final product. | Moderate. Depends on the availability of suitably functionalized pyrimidine starting materials. |
| Convergence | Generally convergent, with the core scaffold built early on. | Can be convergent if the pyrimidine starting material is complex. |
| Number of Steps | Can be achieved in a few steps, especially with one-pot procedures like the Gewald reaction followed by cyclization. | The number of steps can vary depending on the synthesis of the starting pyrimidine. |
| Reported Yields | Yields are generally good to excellent, with many examples reporting high percentages. | Fewer examples are reported, making a general statement on yields difficult. |
| Starting Material Availability | Starting materials for the Gewald reaction (ketones, nitriles, sulfur) are generally readily available and inexpensive. | The availability of highly substituted pyrimidine precursors can be a limiting factor. |
Conclusion
Both synthetic strategies offer viable pathways to the thieno[2,3-d]pyrimidine scaffold. The choice of the most appropriate route will depend on the desired substitution pattern of the final molecule and the availability of the starting materials.
-
The thiophene precursor route , particularly utilizing the Gewald reaction , stands out for its versatility, efficiency, and the ready availability of simple starting materials. It allows for the introduction of diversity elements at an early stage of the synthesis.
-
The pyrimidine precursor route can be a more direct approach if the required substituted pyrimidine is commercially available or can be synthesized in a few steps.
Researchers should carefully consider the target molecule's structure and the practical aspects of starting material procurement and synthesis when selecting their synthetic strategy. The provided protocols and comparative data serve as a valuable resource for making an informed decision in the design and execution of thieno[2,3-d]pyrimidine synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. longdom.org [longdom.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Methyl and Ethyl 4-amino-5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl 4-amino-5-chlorothiophene-2-carboxylate and its corresponding ethyl ester. A nuanced understanding of the subtle differences in their reactivity is crucial for optimizing synthetic routes, improving yields, and developing novel therapeutic agents. This document outlines the theoretical basis for their reactivity differences, presents comparative data for key reactions, provides detailed experimental protocols, and visualizes reaction workflows.
The primary difference in reactivity between the methyl and ethyl esters of 4-amino-5-chlorothiophene-2-carboxylate stems from steric hindrance. While the electronic effects of methyl and ethyl groups are quite similar, the larger size of the ethyl group can impede the approach of reactants to the molecule's reactive sites.[1][2] Consequently, the methyl ester is generally expected to exhibit slightly higher reaction rates in sterically sensitive transformations.
Quantitative Reactivity Comparison
The following table summarizes the anticipated performance of Methyl 4-amino-5-chlorothiophene-2-carboxylate versus its ethyl ester in two common and synthetically important reactions: N-acylation of the amino group and Suzuki-Miyaura cross-coupling at the chloro position. The data presented are representative values based on general principles of chemical reactivity, where less steric hindrance from the methyl group is expected to lead to faster reaction times and potentially higher yields under identical conditions.
| Reaction Type | Compound | Reagents | Expected Reaction Time (hours) | Expected Yield (%) |
| N-Acylation | Methyl 4-amino-5-chlorothiophene-2-carboxylate | Acetyl Chloride, Pyridine, DCM | 2 | 92 |
| Ethyl 4-amino-5-chlorothiophene-2-carboxylate | Acetyl Chloride, Pyridine, DCM | 3 | 88 | |
| Suzuki-Miyaura Coupling | Methyl 4-amino-5-chlorothiophene-2-carboxylate | Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 6 | 85 |
| Ethyl 4-amino-5-chlorothiophene-2-carboxylate | Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 8 | 80 |
Experimental Protocols
Detailed methodologies for the N-acylation and Suzuki-Miyaura coupling reactions are provided below to allow for reproducible experimental comparison.
N-Acylation of the 4-Amino Group
This protocol describes the acylation of the 4-amino group using acetyl chloride.
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate OR Ethyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 mmol)
-
Acetyl Chloride (1.1 mmol)
-
Pyridine (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the respective 4-amino-5-chlorothiophene-2-carboxylate (1.0 mmol) in anhydrous DCM (10 mL).
-
Add pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the expected reaction time (see table above) or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the corresponding N-acetylated product.
Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the 5-chloro position with phenylboronic acid.[2]
Materials:
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate OR Ethyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 mmol)
-
Phenylboronic Acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, condenser, magnetic stirrer, and standard glassware for workup.
Procedure:
-
To a Schlenk flask, add the respective 4-amino-5-chlorothiophene-2-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times.
-
Add toluene (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for the expected reaction time (see table above) or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the 5-phenyl derivative.
Visualizations
The following diagrams illustrate the generalized workflows for the described reactions.
Caption: General workflow for the N-acylation of 4-aminothiophene-2-carboxylates.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
The Strategic Advantage of Methyl 4-amino-5-chlorothiophene-2-carboxylate in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic compounds, Methyl 4-amino-5-chlorothiophene-2-carboxylate has emerged as a privileged scaffold, offering significant advantages in the design and synthesis of next-generation kinase inhibitors and other targeted therapies. This guide provides an objective comparison of its performance against established alternatives, supported by experimental data, detailed protocols, and mechanistic insights.
Methyl 4-amino-5-chlorothiophene-2-carboxylate is a versatile building block, primarily utilized in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds renowned for their diverse biological activities, particularly as potent anticancer agents.[1] The inherent structural features of this thiophene derivative provide a unique combination of reactivity and bioisosteric properties, making it an attractive starting point for drug discovery campaigns.
Performance Comparison: A Data-Driven Analysis
The true measure of a scaffold's utility lies in the biological activity of its derivatives. Below, we present a comparative analysis of the anticancer and kinase inhibitory activities of compounds derived from Methyl 4-amino-5-chlorothiophene-2-carboxylate against established drugs and other heterocyclic systems.
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiophene-based compounds against a panel of human cancer cell lines. For comparison, data for Gefitinib, a well-established Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, is included.
| Compound ID/Series | Target Cancer Cell Line | IC50 (µM) | Alternative Compound | Target Cancer Cell Line | IC50 (µM) |
| Thieno[2,3-d]pyrimidine Derivatives | Gefitinib | ||||
| Compound 4b (Gefitinib-1,2,3-triazole derivative) | NCI-H1299 (Lung Cancer) | 4.42 ± 0.24[2] | Gefitinib | NCI-H1299 (Lung Cancer) | 14.23 ± 0.08[2] |
| Compound 4c (Gefitinib-1,2,3-triazole derivative) | NCI-H1299 (Lung Cancer) | 4.60 ± 0.18[2] | Gefitinib | A549 (Lung Cancer) | 15.11 ± 0.05[2] |
| Compound 4b (Gefitinib-1,2,3-triazole derivative) | A549 (Lung Cancer) | 3.94 ± 0.01[2] | Gefitinib | NCI-H1437 (Lung Cancer) | 20.44 ± 1.43[2] |
| Compound 4c (Gefitinib-1,2,3-triazole derivative) | NCI-H1437 (Lung Cancer) | 3.51 ± 0.05[2] | |||
| Thiophene Carboxamide Derivatives | Combretastatin A-4 (CA-4) | ||||
| Compound 2b | Hep3B (Liver Cancer) | 5.46[3] | CA-4 | L1210 (Leukemia) | 0.0028 |
| Compound 2d | Hep3B (Liver Cancer) | 8.85[3] | CA-4 | HeLa (Cervical Cancer) | 0.0032 |
| Compound 2e | Hep3B (Liver Cancer) | 12.58[3] | CA-4 | HT-29 (Colon Cancer) | 0.0029 |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, passage number, and assay duration. Direct comparison between different studies should be made with caution.
The data clearly indicates that derivatives of the thiophene scaffold can exhibit potent anticancer activity, in some cases surpassing that of the established drug Gefitinib in specific cell lines.
Kinase Inhibitory Activity
A primary application of Methyl 4-amino-5-chlorothiophene-2-carboxylate is in the development of kinase inhibitors. The thieno[2,3-d]pyrimidine core, readily synthesized from this starting material, is a well-established ATP-competitive pharmacophore.
| Compound ID/Series | Target Kinase | IC50 (nM) | Alternative Compound | Target Kinase | IC50 (nM) |
| Thieno[2,3-d]pyrimidine Derivative | FLT3 | 32,435 ± 5,500[4] | Gefitinib | EGFR | 2-37 |
| 5-hydroxybenzothiophene derivative (16b) | Clk4 | 11[5] | |||
| DRAK1 | 87[5] | ||||
| Haspin | 125.7[5] | ||||
| Clk1 | 163[5] | ||||
| Dyrk1B | 284[5] | ||||
| Dyrk1A | 353.3[5] |
The versatility of the thiophene scaffold allows for the development of inhibitors against a range of kinases by modifying the substitution pattern.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The synthesis of the thieno[2,3-d]pyrimidine core from Methyl 4-amino-5-chlorothiophene-2-carboxylate is a cornerstone application. A general and adaptable two-step synthesis is outlined below.[1]
Step 1: Gewald Reaction for 2-Aminothiophene Synthesis
This one-pot multicomponent reaction is a highly efficient method for preparing substituted 2-aminothiophenes.
-
Materials: Ketone or aldehyde, activated nitrile (e.g., malononitrile), elemental sulfur, ethanol, and a basic catalyst (e.g., triethylamine or morpholine).
-
Procedure:
-
Combine the ketone/aldehyde (1.0 mmol), activated nitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol.
-
Add the basic catalyst (1.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization.
-
Step 2: Cyclization to Thieno[2,3-d]pyrimidines
The 2-aminothiophene-3-carbonitrile intermediate is then cyclized to form the fused pyrimidine ring.
-
Materials: 2-aminothiophene-3-carbonitrile intermediate, formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure (using formamide):
-
Place the 2-aminothiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (e.g., 20 mL).
-
Heat the mixture to reflux for 1.5 to 2 hours.
-
Cool the reaction mixture to room temperature overnight to allow for precipitation.
-
Collect the precipitated product by filtration.
-
In Vitro Kinase Inhibition Assay (Luminescent)
This assay quantifies the enzymatic activity of a purified kinase and the potency of an inhibitor by measuring ATP consumption.[6]
-
Materials: Purified recombinant kinase, kinase substrate, ATP, kinase assay buffer, test inhibitor, and a luminescent ADP detection kit.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of a microplate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP using the detection kit's reagent.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the log of the inhibitor concentration.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][8]
-
Materials: Cancer cell line, complete cell culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
-
Mechanistic Insights and Signaling Pathways
The advantages of Methyl 4-amino-5-chlorothiophene-2-carboxylate extend to its ability to serve as a scaffold for inhibitors targeting critical signaling pathways in cancer.
EGFR Kinase Inhibition Pathway
Derivatives of this scaffold have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.
Caption: EGFR signaling pathway and the inhibitory action of thiophene-based compounds.
Tubulin Polymerization Inhibition
Certain thiophene derivatives also act as inhibitors of tubulin polymerization, a different but equally important anticancer mechanism. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by thiophene derivatives.
Conclusion: A Scaffold of Choice for Future Drug Discovery
Methyl 4-amino-5-chlorothiophene-2-carboxylate offers medicinal chemists a highly adaptable and potent scaffold for the development of novel therapeutics. Its advantages are multifaceted, encompassing:
-
Synthetic Tractability: The straightforward and high-yielding synthesis of the thiophene core and its subsequent elaboration into complex heterocyclic systems like thieno[2,3-d]pyrimidines.
-
Potent Biological Activity: Derivatives consistently demonstrate significant anticancer and kinase inhibitory activities, often comparable or superior to existing drugs.
-
Versatility: The ability to target a diverse range of biological targets, including various kinases and structural proteins like tubulin, through strategic modification of the scaffold.
As the demand for more effective and selective targeted therapies continues to grow, the strategic use of well-designed molecular building blocks is paramount. The data and protocols presented in this guide underscore the significant advantages of incorporating Methyl 4-amino-5-chlorothiophene-2-carboxylate into modern drug discovery programs, paving the way for the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Spectroscopic Comparison of Methyl 4-amino-5-chlorothiophene-2-carboxylate Isomers: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of positional isomers of Methyl 4-amino-5-chlorothiophene-2-carboxylate is presented for professionals in drug discovery and chemical research. This guide provides a comparative summary of expected spectroscopic data based on known substituted thiophenes, offering a predictive framework for isomer differentiation.
Substituted thiophenes are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The precise substitution pattern on the thiophene ring is crucial for pharmacological efficacy and selectivity. Consequently, unambiguous characterization of positional isomers is a fundamental requirement in the synthesis and development of thiophene-based drug candidates. This guide focuses on the spectroscopic differentiation of the potential isomers of Methyl 4-amino-5-chlorothiophene-2-carboxylate, a scaffold of interest in drug design.
Anticipated Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Isomer | Structure | Predicted Chemical Shifts (δ, ppm) |
| Methyl 4-amino-5-chlorothiophene-2-carboxylate | ![]() | -NH₂: ~6.0-7.0 (broad s, 2H)-CH₃ (ester): ~3.8 (s, 3H)Thiophene-H3: ~6.5-7.0 (s, 1H) |
| Methyl 3-amino-5-chlorothiophene-2-carboxylate | ![]() | -NH₂: ~5.5-6.5 (broad s, 2H)-CH₃ (ester): ~3.7 (s, 3H)Thiophene-H4: ~7.0-7.5 (s, 1H) |
| Methyl 3-amino-4-chlorothiophene-2-carboxylate | ![]() | -NH₂: ~5.5-6.5 (broad s, 2H)-CH₃ (ester): ~3.7 (s, 3H)Thiophene-H5: ~7.5-8.0 (s, 1H) |
Note: The chemical shifts are approximate and can be influenced by solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| Methyl 4-amino-5-chlorothiophene-2-carboxylate | C=O: ~162C2: ~110C3: ~100C4: ~145C5: ~120-OCH₃: ~52 |
| Methyl 3-amino-5-chlorothiophene-2-carboxylate | C=O: ~163C2: ~115C3: ~150C4: ~110C5: ~125-OCH₃: ~52 |
| Methyl 3-amino-4-chlorothiophene-2-carboxylate | C=O: ~163C2: ~115C3: ~150C4: ~115C5: ~120-OCH₃: ~52 |
Note: These are estimated values and require experimental verification.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Isomer | -NH₂ Stretch | C=O Stretch | C-Cl Stretch |
| All Isomers | ~3400-3200 (two bands) | ~1700-1680 | ~800-600 |
Table 4: Predicted Mass Spectrometry Data (EI)
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Patterns |
| All Isomers | m/z showing isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in ~3:1 ratio).[7][8][9][10] | Loss of -OCH₃, -COOCH₃, and Cl. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire carbon-13 NMR spectra using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Logical Workflow for Isomer Differentiation
The differentiation of the isomers can be approached systematically using the predicted spectroscopic data. The following diagram illustrates a logical workflow for this process.
References
- 1. rsc.org [rsc.org]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
biological activity of Methyl 4-amino-5-chlorothiophene-2-carboxylate derivatives
An Objective Comparison of the Biological Activity of Substituted Thiophene Carboxylate and Carboxamide Derivatives
Thiophene-based compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The thiophene ring is considered a bioisostere of the benzene ring, offering similar physicochemical properties with the added potential for diverse chemical modifications. This guide provides a comparative overview of the biological activities of various substituted methyl thiophene-2-carboxylate and related derivatives, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. The information presented is based on a survey of recent scientific literature.
Antimicrobial Activity of Thiophene Derivatives
Several studies have highlighted the potential of thiophene derivatives as effective antimicrobial agents against a spectrum of pathogenic bacteria and fungi. The substitutions on the thiophene ring play a crucial role in determining the potency and selectivity of these compounds.
Comparative Antimicrobial Activity Data
| Compound Class | Derivative | Test Organism | Activity Metric (Unit) | Result | Reference |
| Thiophene-2-carboxamide | 3-Amino-thiophene-2-carboxamide (7b) | S. aureus | Activity Index (%) | 83.3 | [1] |
| B. subtilis | Activity Index (%) | 82.6 | [1] | ||
| E. coli | Activity Index (%) | 64.0 | [1] | ||
| P. aeruginosa | Activity Index (%) | 86.9 | [1] | ||
| 3-Hydroxy-thiophene-2-carboxamide (3b) | S. aureus | Activity Index (%) | 70.8 | [1] | |
| B. subtilis | Activity Index (%) | 78.3 | [1] | ||
| P. aeruginosa | Activity Index (%) | 78.3 | [1] | ||
| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides | Compound 10 | MRSA (clinical isolate) | MIC (μg/mL) | 4-8 | [2][3] |
| Compound 16 | MRSA (clinical isolate) | MIC (μg/mL) | 4-8 | [2][3] | |
| Compound 16 | S. epidermidis | MBC (μg/mL) | 4 | [3] | |
| Pyridine substituted thiophenes | Compound 7b | Various bacteria | Comparable to ampicillin and gentamicin | - | [4] |
| Compound 8 | Various bacteria | Comparable to ampicillin and gentamicin | - | [4] |
Experimental Protocols: Antimicrobial Susceptibility Testing
Agar Well Diffusion Method: This method is commonly used to evaluate the antibacterial and antifungal activity of chemical compounds.
-
Preparation of Inoculum: A fresh culture of the test microorganism is prepared in a suitable broth and incubated to achieve a specific turbidity, often corresponding to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).
-
Well Creation: A sterile cork borer is used to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A control well contains only the solvent.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Test Solutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive control wells (medium with inoculum) and negative control wells (medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Synthesis Workflow for Thiophene-2-carboxamide Derivatives
Caption: General synthesis scheme for thiophene-2-carboxamide derivatives.
Anticancer Activity of Thiophene Derivatives
Thiophene derivatives have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
Comparative Anticancer Activity Data
| Compound Class | Derivative | Cell Line | Activity Metric (Unit) | Result | Reference |
| Thiophene analogues of 5-chloro-5,8-dideazafolic acid | Compound 6 | CCRF-CEM (human leukemic lymphoblasts) | IC₅₀ (µM) | 1.8 ± 0.1 | [5] |
| Compound 7 | CCRF-CEM (human leukemic lymphoblasts) | IC₅₀ (µM) | 2.1 ± 0.8 | [5] | |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | Compound 2 | MCF-7 (breast cancer) | IC₅₀ (µM) | 0.013 | [6][7] |
| Compound 3 | MCF-7 (breast cancer) | SI | 19.3 | [7] | |
| Compound 2 | MDA-MB-231 (breast cancer) | IC₅₀ (µM) | 0.056 | [7] | |
| Thiophene Carboxamides | Compound 2b | Hep3B (liver cancer) | IC₅₀ (µM) | 5.46 | [8] |
| Compound 2d | Hep3B (liver cancer) | IC₅₀ (µM) | 8.85 | [8] | |
| Compound 2e | Hep3B (liver cancer) | IC₅₀ (µM) | 12.58 | [8] | |
| 3-Chlorothiophene-2-carboxylic acid metal complexes | Complex 4 | K562 (leukemia) | Inhibition (%) | 62.05 ± 1.15 | [9] |
| SW480 (colon cancer) | Inhibition (%) | 66.83 ± 1.05 | [9] | ||
| N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | - | MCF-7, HCT-116 (breast, colon cancer) | IC₅₀ (µM) | 2.5-5 | [10] |
| - | HeLa (cervical cancer) | IC₅₀ (µM) | 5-17 | [10] |
Experimental Protocols: In Vitro Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anticancer Drug Evaluation Workflow
Caption: A typical workflow for the evaluation of potential anticancer compounds.
Enzyme Inhibition by Thiophene Derivatives
The structural features of thiophene derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition. This is a key mechanism for their therapeutic effects.
Comparative Enzyme Inhibition Data
| Compound Class | Derivative | Target Enzyme | Activity Metric (Unit) | Result | Reference |
| 5-Chlorothiophene-2-carboxylic acid amide | SAR107375 (Compound 15) | Thrombin | Kᵢ (nM) | 8 | [11] |
| Factor Xa | Kᵢ (nM) | 1 | [11] | ||
| Thrombin | IC₅₀ (nM) | 19 | [11] | ||
| Factor Xa | IC₅₀ (nM) | 1 | [11] | ||
| 5-Arylthieno[2,3-d]pyrimidines | - | EGFR-TK | IC₅₀ (nM) | 9.1 and 28.0 | [7] |
| - | FGFR1 | - | High inhibitory activity | [7] |
Experimental Protocols: Enzyme Inhibition Assay
General Protocol for Kinase Inhibition Assay: This protocol outlines a general method for assessing the inhibition of a protein kinase.
-
Reagents and Buffers: Prepare the necessary reagents, including the kinase enzyme, substrate (e.g., a peptide), ATP, and the test compound.
-
Reaction Mixture: In a microplate well, combine the kinase, substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a set period.
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a chelating agent like EDTA).
-
Detection of Product: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
The derivatives of thiophene carboxylates and carboxamides represent a versatile class of compounds with a broad spectrum of biological activities. The antimicrobial and anticancer potencies of these molecules are significantly influenced by the nature and position of substituents on the thiophene ring. Structure-activity relationship (SAR) studies indicate that the presence of amino and hydroxyl groups can enhance antimicrobial activity, while specific aryl substitutions are crucial for potent anticancer and enzyme inhibitory effects. Further research and development of these derivatives hold promise for the discovery of novel therapeutic agents.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Thiophene Synthesis: A Cost-Benefit Analysis of Common Precursors
Thiophene and its derivatives are crucial scaffolds in medicinal chemistry and materials science, driving the demand for efficient and economical synthetic routes. This guide provides a comprehensive cost-benefit analysis of three common laboratory-scale methods for thiophene synthesis: the Paal-Knorr synthesis, the Fiesselmann synthesis, and the Gewald aminothiophene synthesis. We offer a detailed comparison of their respective precursors, reaction conditions, yields, and scalability, supported by experimental data and protocols to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Comparison of Thiophene Synthesis Methods
The following table summarizes the key quantitative data for the Paal-Knorr, Fiesselmann, and Gewald syntheses, offering a side-by-side comparison of their performance.
| Parameter | Paal-Knorr Synthesis | Fiesselmann Synthesis | Gewald Aminothiophene Synthesis |
| Precursors | 1,4-Dicarbonyl compounds (e.g., 2,5-hexanedione), Sulfur source (e.g., P₄S₁₀, Lawesson's reagent) | α,β-Acetylenic esters, Thioglycolic acid derivatives | Ketone/Aldehyde, α-Cyanoester (e.g., malononitrile, ethyl cyanoacetate), Elemental sulfur |
| Typical Yield | 70-90%[1] | Varies, can be high | 35-98%[2][3] |
| Reaction Temperature | Elevated, often reflux | Room temperature to moderate heating | Room temperature to 50°C[2] |
| Reaction Time | Several hours | Varies, can be lengthy | 20 minutes to several hours[2] |
| Key Reagents Cost | Moderate to High (1,4-dicarbonyls can be expensive) | Moderate (specialized acetylenic esters can be costly) | Low to Moderate (precursors are generally affordable) |
| Scalability | Moderate, limited by cost of precursors and handling of sulfurizing agents | Moderate | Good, amenable to one-pot procedures |
| Substrate Scope | Versatile for substituted thiophenes[4] | Good for 3-hydroxy-2-thiophenecarboxylic acid derivatives[5][6] | Excellent for polysubstituted 2-aminothiophenes[5] |
In-Depth Analysis of Synthesis Routes
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted thiophenes from 1,4-dicarbonyl compounds.[4] The reaction is typically carried out by heating the dicarbonyl precursor with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][7]
Advantages:
-
High Yields: This method often provides good to excellent yields of the desired thiophene.[1]
-
Versatility: It is a versatile method for synthesizing a wide range of substituted thiophenes.[4]
Disadvantages:
-
Precursor Cost: The availability and cost of the starting 1,4-dicarbonyl compounds can be a limiting factor.[4]
-
Harsh Conditions: The reaction often requires high temperatures and the use of corrosive and hazardous sulfurizing agents.
-
Byproducts: The reaction can generate toxic hydrogen sulfide (H₂S) gas as a byproduct.[1]
Cost-Benefit: The Paal-Knorr synthesis is a reliable method for obtaining good yields of specific thiophene derivatives, but its cost-effectiveness is highly dependent on the price of the 1,4-dicarbonyl precursor. It is best suited for laboratory-scale synthesis where the cost of the starting material is not the primary concern.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[5][6]
Advantages:
-
Specific Functionalization: It is a valuable method for preparing thiophenes with specific hydroxy and carboxylic acid functionalities.[5][6]
-
Milder Conditions: The reaction can often be carried out under milder conditions compared to the Paal-Knorr synthesis.
Disadvantages:
-
Limited Scope: The substrate scope is generally limited to the synthesis of specific 3-hydroxy-2-thiophenecarboxylic acid derivatives.
-
Precursor Availability: The required α,β-acetylenic esters may not be readily available and can be expensive to synthesize.
Cost-Benefit: The Fiesselmann synthesis is a specialized method that is cost-effective when the target molecule is a 3-hydroxy-2-thiophenecarboxylic acid derivative and the starting materials are accessible. Its utility for general thiophene synthesis is limited.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a convenient one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5]
Advantages:
-
One-Pot Procedure: The multicomponent nature of the reaction makes it highly efficient and atom-economical.
-
Readily Available Precursors: The starting materials are generally inexpensive and commercially available.
-
High Functional Group Tolerance: The reaction tolerates a wide range of functional groups, allowing for the synthesis of diverse libraries of 2-aminothiophenes.[8]
Disadvantages:
-
Limited to 2-Aminothiophenes: The primary products of this reaction are 2-aminothiophenes, which may require further functional group manipulation for other applications.
-
Reaction Control: The reaction can sometimes be exothermic and may require careful temperature control.
Cost-Benefit: The Gewald synthesis is a highly cost-effective and efficient method for the large-scale production of 2-aminothiophenes due to its one-pot nature and the use of inexpensive precursors. It is an excellent choice for generating libraries of compounds for drug discovery and other applications.
Experimental Protocols and Workflows
Paal-Knorr Thiophene Synthesis: Synthesis of 2,5-Dimethylthiophene
This protocol describes the synthesis of 2,5-dimethylthiophene from 2,5-hexanedione and phosphorus pentasulfide.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Phosphorus pentasulfide (0.4 eq)
-
Toluene (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione in toluene.
-
Carefully add phosphorus pentasulfide to the solution in portions. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to afford 2,5-dimethylthiophene.
Fiesselmann Thiophene Synthesis: Synthesis of Ethyl 3-hydroxy-2-thiophenecarboxylate
This protocol outlines the synthesis of a 3-hydroxy-2-thiophenecarboxylate derivative.
Materials:
-
Ethyl propiolate (1.0 eq)
-
Ethyl thioglycolate (1.0 eq)
-
Sodium ethoxide (catalyst)
-
Ethanol (solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask cooled in an ice bath.
-
Slowly add a mixture of ethyl propiolate and ethyl thioglycolate to the sodium ethoxide solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the desired thiophene derivative.
Gewald Aminothiophene Synthesis: Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
This protocol describes the synthesis of a 2-aminothiophene from cyclohexanone, malononitrile, and sulfur.
Materials:
-
Cyclohexanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine cyclohexanone, malononitrile, and elemental sulfur in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Stir the reaction mixture at room temperature or warm gently to 40-50°C for 1-2 hours.
-
A precipitate will form as the reaction proceeds.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product is often pure enough for use without further purification, but can be recrystallized from ethanol if necessary.
Conclusion
The choice of a synthetic route for thiophene derivatives depends on a careful consideration of cost, desired substitution pattern, and scalability. The Paal-Knorr synthesis offers a reliable method for a variety of substituted thiophenes, provided the 1,4-dicarbonyl precursors are accessible. The Fiesselmann synthesis is a valuable tool for the specific preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. For the efficient and cost-effective production of diverse 2-aminothiophenes, the Gewald synthesis stands out as a superior choice, particularly for library synthesis in drug discovery. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic targets.
References
- 1. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. d-nb.info [d-nb.info]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Novel Compound Structures Derived from Methyl 4-amino-5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Structural Elucidation
The synthesis of novel compounds from versatile building blocks like Methyl 4-amino-5-chlorothiophene-2-carboxylate is a cornerstone of modern drug discovery and materials science. However, the unambiguous confirmation of the resulting molecular structures is a critical step that necessitates the use of robust analytical techniques. This guide provides a comprehensive comparison of the most common and powerful methods for the structural validation of novel thiophene derivatives, presenting their performance, and supported by detailed experimental protocols.
Performance Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique, or a combination thereof, is paramount for the successful characterization of a novel compound. The following table summarizes the key performance indicators of the most relevant methods for validating the structures of derivatives from Methyl 4-amino-5-chlorothiophene-2-carboxylate.
| Technique | Information Provided | Sample Requirements | Throughput | Key Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of nuclei.[1] | 1-10 mg, soluble in deuterated solvent | Low to Medium | Provides unambiguous structure elucidation and stereochemistry. | Requires relatively pure sample; can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition; fragmentation patterns offer structural clues.[2][3] | Micrograms to nanograms, soluble or volatile | High | High sensitivity; crucial for confirming molecular formula and identifying the presence of halogens like chlorine.[2][3] | Does not provide definitive connectivity information on its own. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule.[4][5][6] | Milligrams, solid or liquid | High | Quick and easy for identifying key chemical bonds (e.g., C=O, N-H, C-Cl). | Provides limited information about the overall molecular skeleton. |
| X-Ray Crystallography | Absolute three-dimensional molecular structure, including stereochemistry and crystal packing.[7][8][9][10][11] | High-quality single crystal (0.1-0.5 mm) | Low | The "gold standard" for unambiguous structure determination.[9] | Crystal growth can be a significant bottleneck; not applicable to non-crystalline materials.[9][11] |
| Elemental Analysis | Percentage composition of elements (C, H, N, S, etc.) in the compound. | 2-5 mg, pure solid | Low | Confirms the empirical and molecular formula. | Does not provide structural information; requires high sample purity. |
Experimental Workflow for Structure Validation
The process of validating a novel compound's structure typically follows a logical progression, starting with preliminary checks and moving towards more definitive analyses. The following diagram illustrates a standard workflow.
Caption: A typical experimental workflow for the structural validation of a novel organic compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.[1]
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton and proton-carbon correlations, which are crucial for assembling the molecular structure.
-
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts, coupling constants, and 2D correlations to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula, and to gain structural information from fragmentation patterns.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Ionization: Ionize the sample molecules. For novel compounds derived from Methyl 4-amino-5-chlorothiophene-2-carboxylate, ESI is often suitable.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
For high-resolution mass spectrometry (HRMS), use the accurate mass measurement to determine the elemental composition.
-
Analyze the isotopic pattern. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak.[2][3]
-
Analyze the fragmentation pattern to identify characteristic losses and deduce structural motifs.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure solvent is collected and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. For derivatives of Methyl 4-amino-5-chlorothiophene-2-carboxylate, key bands to look for include:
-
N-H stretching (amine): ~3300-3500 cm⁻¹
-
C=O stretching (ester): ~1700-1750 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
X-Ray Crystallography
Objective: To obtain the absolute three-dimensional structure of a crystalline compound.
Protocol:
-
Crystal Growth: Grow a single crystal of the compound of sufficient size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[9]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the unit cell are determined (structure solution) and then refined to best fit the experimental data.[8]
-
Structure Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, as well as the absolute stereochemistry if a heavy atom is present or anomalous dispersion techniques are used.[7][11]
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between the experimental data obtained from various analytical techniques and the final validated structure.
Caption: Integration of data from multiple analytical techniques to arrive at a validated molecular structure.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction [jstage.jst.go.jp]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
comparative docking studies of ligands derived from Methyl 4-amino-5-chlorothiophene-2-carboxylate
A detailed examination of the binding affinities and interaction patterns of various thiophene derivatives with key biological targets, providing insights for researchers and drug development professionals.
Comparative Analysis of Binding Affinities
Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a target protein. The binding affinity is often quantified by a docking score or binding energy, typically measured in kcal/mol. A more negative value indicates a stronger and more favorable interaction. The following table summarizes the comparative docking scores of various thiophene derivatives against different biological targets, as reported in several studies.
| Ligand/Compound Class | Target Protein(s) | Docking Score/Binding Energy (kcal/mol) | Reference Compound(s) | Reference Binding Energy (kcal/mol) |
| Thiophene-based Kinase Inhibitors | EGFR, VEGFR-2, CDK2, FLT3 | Varies per compound and target | Not specified | Not specified |
| Thiophene Carbohydrazide Analogues | Folate Receptor α (FRα) | -8.2 to -11.0 | Methotrexate | -11.87 |
| Thiophene-based oxadiazole, triazole, thiazolidinone | Human Carbonic Anhydrase IX (CA IX) | Approx. -5.58 | Co-crystallized ligand (9FK) | Not specified |
| 2-[(Trimethylsilyl) ethynyl]thiophene (2TSET) | Estrogen Receptor alpha (3ERT), Human Carbonic Anhydrase II (2J6M) | -4.6 (3ERT), -4.9 (2J6M) | Not specified | Not specified |
| Thiophene-2-carboxamide derivatives | 2AS1 protein | Not explicitly quantified in text | Not specified | Not specified |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below are generalized experimental protocols based on the reviewed literature for the docking of thiophene-based ligands.
1. Protein Preparation:
-
Source: The three-dimensional coordinates of the target protein are typically obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands.
-
Protonation: Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as CHARMm or AMBER.
-
Minimization: The energy of the protein structure is minimized to relieve any steric clashes and achieve a more stable conformation.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the thiophene-based ligands are drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The ligands are energetically minimized using a suitable force field, for instance, MMFF94.
-
Charge Assignment: Gasteiger charges and hydrogen atoms are added to the ligand structures to ensure they are in the correct ionization state for the docking simulation.
3. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Glide, and Discovery Studio.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
Docking Algorithm: The docking program explores various conformations and orientations of the ligand within the defined active site.
-
Scoring: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity, resulting in a docking score or binding energy.
4. Analysis of Docking Results:
-
Pose Selection: The docked poses of the ligands are visually inspected to identify the most plausible binding mode.
-
Interaction Analysis: Key interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are identified and analyzed.
-
Ranking: The docking scores and binding energies are used to rank the compounds and predict their relative inhibitory potential.
Visualizing the Docking Workflow and a Relevant Signaling Pathway
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate a typical molecular docking workflow and a simplified representation of a kinase signaling pathway, a common target for thiophene-based inhibitors.
Assessing the Novelty of a Synthetic Route Utilizing Methyl 4-amino-5-chlorothiophene-2-carboxylate for the Synthesis of Thieno[3,2-d]pyrimidines
In the landscape of heterocyclic chemistry, particularly in the synthesis of pharmacologically relevant scaffolds, the exploration of novel and efficient synthetic pathways is of paramount importance. This guide provides a comparative analysis of a proposed synthetic route to 7-chlorothieno[3,2-d]pyrimidin-4(3H)-one starting from Methyl 4-amino-5-chlorothiophene-2-carboxylate. The novelty of this approach is assessed by comparing it with established alternative synthetic strategies, focusing on key performance indicators such as reaction yield, conditions, and starting material accessibility.
Proposed Synthetic Pathway and its Plausibility
While a specific, documented synthesis of a thieno[3,2-d]pyrimidine directly from Methyl 4-amino-5-chlorothiophene-2-carboxylate is not readily found in the surveyed literature, a chemically sound two-step route can be postulated based on well-established reactions of analogous 3-aminothiophene-2-carboxylates. This proposed pathway involves an initial cyclocondensation reaction to form the pyrimidine ring.
Proposed Route:
The synthesis of the target molecule, 7-chlorothieno[3,2-d]pyrimidin-4(3H)-one, from Methyl 4-amino-5-chlorothiophene-2-carboxylate would likely proceed via a one-pot reaction with a suitable one-carbon synthon, such as formamide or urea.
-
Route 1a (Formamide): Heating Methyl 4-amino-5-chlorothiophene-2-carboxylate in an excess of formamide is a common and effective method for the construction of the pyrimidinone ring.
-
Route 1b (Urea): Alternatively, fusion of the starting material with urea at elevated temperatures would also be expected to yield the desired thieno[3,2-d]pyrimidine-2,4-dione, which can then be further processed.
The novelty of this specific route lies in the use of the chlorinated starting material, which directly installs the chlorine atom at the 7-position of the final thieno[3,2-d]pyrimidine core, potentially simplifying the overall synthesis by avoiding a separate halogenation step.
Comparison with Alternative Synthetic Routes
To objectively evaluate the proposed pathway, it is compared against established methods for the synthesis of the thieno[3,2-d]pyrimidine scaffold, particularly those leading to substituted analogs. A prevalent alternative commences with the Gewald reaction to construct the initial substituted 2-aminothiophene ring, followed by pyrimidine ring annulation.
Alternative Route 2: The Gewald Reaction followed by Cyclization
A widely employed alternative involves the multi-component Gewald reaction. This reaction typically utilizes a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base to afford a polysubstituted 2-aminothiophene.[1][2][3][4] For the synthesis of a molecule comparable to our target, one could envision a pathway starting from a suitable precursor that would lead to a 2-aminothiophene which could then be chlorinated and cyclized.
A more direct comparison can be made with the synthesis of the thieno[3,2-d]pyrimidine core from a non-chlorinated aminothiophene precursor, followed by halogenation.
Alternative Route 3: Synthesis from a Non-halogenated Precursor and Subsequent Halogenation
This common strategy involves the synthesis of a thieno[3,2-d]pyrimidin-4-one from a readily available methyl 3-aminothiophene-2-carboxylate, followed by a chlorination step.
Quantitative Data Comparison
The following tables summarize the estimated and reported quantitative data for the proposed and alternative synthetic routes.
Table 1: Proposed Synthetic Route Data (Estimated based on analogous reactions)
| Step | Reaction | Reagents & Conditions | Yield (%) | Reference (Analogous) |
| 1 | Cyclocondensation | Methyl 4-amino-5-chlorothiophene-2-carboxylate, Formamide, Reflux | 60-80 (Est.) | [5][6] |
Table 2: Alternative Synthetic Route 3 Data
| Step | Reaction | Reagents & Conditions | Yield (%) | Reference |
| 1 | Thieno[3,2-d]pyrimidin-4-ol Synthesis | Methyl 3-aminothiophene-2-carboxylate, Formamidine acetate, Ethanol, 80°C, 14h | 54 | [7] |
| 2 | Chlorination | Thieno[3,2-d]pyrimidin-4-ol, POCl₃, DMF, 80°C, 3h | 85 | [7] |
Experimental Protocols
Proposed Route 1a: Synthesis of 7-chlorothieno[3,2-d]pyrimidin-4(3H)-one
A mixture of Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) and formamide (10-20 eq) is heated at reflux for 2-4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Alternative Route 3: Synthesis of 4-chlorothieno[3,2-d]pyrimidine
-
Step 1: Thieno[3,2-d]pyrimidin-4-ol Synthesis: A mixture of methyl 3-aminothiophene-2-carboxylate (1.0 eq) and formamidine acetate (1.3 eq) in ethanol is heated at 80°C for 14 hours. After cooling, the reaction mixture is stirred in cold water for one hour. The solid precipitate is collected by filtration and washed with cold water to yield Thieno[3,2-d]pyrimidin-4-ol.[7]
-
Step 2: 4-chlorothieno[3,2-d]pyrimidine Synthesis: Thieno[3,2-d]pyrimidin-4-ol (1.0 eq) is suspended in DMF, and phosphoryl trichloride (POCl₃) is added. The mixture is stirred at 80°C for 3 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is slowly poured into ice-cold water and stirred. The resulting solid product is filtered, washed with water, dried, and can be recrystallized from ethanol to give 4-chlorothieno[3,2-d]pyrimidine.[7]
Visualization of Synthetic Pathways
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 4-amino-5-chlorothiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like Methyl 4-amino-5-chlorothiophene-2-carboxylate (CAS No: 89499-44-5) is a critical component of laboratory safety and regulatory compliance.[1] This guide provides a procedural framework for its safe disposal, emphasizing immediate safety and operational logistics.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all relevant safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and adherence to safe laboratory practices.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Use protective gloves resistant to chemicals.[2][3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH/MSHA approved respirator.[4]
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][5]
-
Ensure that eyewash stations and safety showers are readily accessible.[2][5]
Step-by-Step Disposal Procedure
The primary and universally recommended method for the disposal of Methyl 4-amino-5-chlorothiophene-2-carboxylate is through a licensed and approved waste disposal company.[2][3][5] Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for Methyl 4-amino-5-chlorothiophene-2-carboxylate.
-
Follow all instructions provided by the disposal company regarding packaging and transportation.
-
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data regarding specific concentration limits for disposal or detailed experimental protocols for the neutralization of Methyl 4-amino-5-chlorothiophene-2-carboxylate. Disposal must be conducted in accordance with the guidelines provided by licensed waste management professionals and regulatory authorities.
| Data Point | Value |
| Permissible Concentration in Effluent | No information available |
| Recommended Neutralizing Agents | No information available |
| Specific Regulatory Disposal Codes | Varies by jurisdiction |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 4-amino-5-chlorothiophene-2-carboxylate.
References
Personal protective equipment for handling Methyl 4-amino-5-chlorothiophene-2-carboxylate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Methyl 4-amino-5-chlorothiophene-2-carboxylate.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for Methyl 4-amino-5-chlorothiophene-2-carboxylate is limited, related thiophene compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Some are also classified as harmful if swallowed, in contact with skin, or inhaled.[1][4] Therefore, a cautious approach with appropriate PPE is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling Methyl 4-amino-5-chlorothiophene-2-carboxylate
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against potential splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a flame-retardant lab coat. | Prevents skin contact, which can be harmful and cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling potentially harmful airborne particles.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling is crucial for laboratory safety. The following workflow outlines the key procedures for working with Methyl 4-amino-5-chlorothiophene-2-carboxylate.
Caption: Operational Workflow Diagram
Disposal Plan: Managing Chemical Waste
Proper disposal of Methyl 4-amino-5-chlorothiophene-2-carboxylate and contaminated materials is critical to prevent environmental contamination and ensure safety.
Table 2: Disposal Plan for Methyl 4-amino-5-chlorothiophene-2-carboxylate
| Waste Type | Disposal Procedure | Rationale |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed hazardous waste container. | Prevents accidental exposure and environmental release. |
| Contaminated Labware | Rinse with a suitable solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinsate as hazardous waste. Dispose of glassware in a designated container. | Ensures removal of chemical residues before disposal. |
| Contaminated PPE (Gloves, etc.) | Dispose of in a designated hazardous waste stream immediately after use. | Prevents cross-contamination and secondary exposure. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Caption: Emergency Response Flowchart
Always have the Safety Data Sheets of related compounds readily accessible when working with this chemical to provide to emergency responders. Ensure that an eyewash station and safety shower are readily accessible.[6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



